3-Bromo-2,6-dimethylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVGHCSNXCAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345365 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-31-7 | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,6-dimethylpyridine
CAS Number: 3430-31-7
This technical guide provides a comprehensive overview of 3-Bromo-2,6-dimethylpyridine, a key heterocyclic compound for professionals in research, chemical synthesis, and drug development. This document details its physicochemical properties, outlines a key experimental protocol for its application in cross-coupling reactions, and presents its role as a versatile intermediate in the synthesis of complex molecules.
Core Properties of this compound
This compound, also known as 3-Bromo-2,6-lutidine, is a substituted pyridine derivative valued for its utility as a chemical building block.[1] Its unique structure, featuring a bromine atom and two methyl groups on the pyridine ring, makes it a versatile precursor for creating diverse and complex molecules.[1][2] The physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 3430-31-7 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol [3] |
| Appearance | Colorless to yellow liquid |
| Density | 1.431 g/mL at 25 °C |
| Boiling Point | 56-58 °C at 2 mmHg[2] |
| Flash Point | 86.7 °C (188.1 °F) |
| Refractive Index | n20/D 1.552 |
| Purity | ≥97% |
| Solubility | Soluble in organic solvents |
| SMILES String | Cc1ccc(Br)c(C)n1 |
| InChI Key | TUJVGHCSNXCAFE-UHFFFAOYSA-N[3] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the bromination of 2,6-dimethylpyridine (2,6-lutidine).[2] The bromine atom on the pyridine ring serves as an excellent leaving group, making the compound a versatile substrate for a variety of chemical transformations.[2] It is particularly well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[2] These reactions are fundamental in modern synthetic chemistry, enabling the construction of complex molecular architectures by introducing aryl, alkyl, or alkynyl substituents.[2]
Applications in Research and Drug Development
The pyridine scaffold is a common motif in many pharmaceutical compounds.[1][4] this compound serves as a crucial intermediate in the synthesis of novel drug candidates and other biologically active molecules.[1][4] The ability to functionalize the pyridine ring through cross-coupling reactions allows researchers to systematically modify molecular structures to optimize their pharmacological properties, such as potency and selectivity.[1] Beyond pharmaceuticals, derivatives of this compound also find applications in the development of agrochemicals and materials science.[2]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of this compound. The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.
Objective: To synthesize a 3-aryl-2,6-dimethylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Magnetic stirrer and hotplate with an oil bath
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2,6-dimethylpyridine product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 3-Bromo-2,6-dimethylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2,6-dimethylpyridine (CAS No: 3430-31-7), a key intermediate in organic and medicinal chemistry.[1][2][3] This document details its structural characteristics, physicochemical data, and reactivity profile, with a focus on its application in the synthesis of complex molecules. Experimental protocols for its synthesis and the determination of its physical properties are provided, alongside spectral data analysis. The role of this versatile building block in the development of pharmaceutical agents is also discussed.
Introduction
This compound, also known as 3-bromo-2,6-lutidine, is a halogenated pyridine derivative that serves as a valuable precursor in a variety of chemical transformations.[3] Its unique substitution pattern, featuring a bromine atom at the 3-position and methyl groups at the 2- and 6-positions, imparts specific reactivity and steric properties that are advantageous in synthetic chemistry. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the flanking methyl groups can influence the regioselectivity of these reactions. This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various reaction conditions.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrN | [4][5] |
| Molecular Weight | 186.05 g/mol | [4][5] |
| CAS Number | 3430-31-7 | [4][5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 56-58 °C at 2 mmHg | [3] |
| Density | 1.431 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.552 | [5] |
| Flash Point | 86.7 °C (188.1 °F) | [5] |
Spectral and Computational Data
| Data Type | Information | Reference(s) |
| Mass Spectrometry | Monoisotopic Mass: 184.98401 Da (Computed) | [4] |
| Predicted Collision Cross Section ([M+H]⁺): 127.6 Ų | [6] | |
| ¹H NMR | Predicted spectra are available from commercial suppliers. For the related compound 4-Bromo-2,6-dimethylpyridine in CDCl₃, predicted peaks are at δ 7.5 (s, 2H) and 2.82 (s, 6H). | [5] |
| ¹³C NMR | For the related compound this compound-N-oxide, experimental data is available. | [7] |
| IR Spectroscopy | IR spectra for related compounds such as 3-bromopyridine are available in public databases like the NIST WebBook. | [8] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the bromination of 2,6-dimethylpyridine (2,6-lutidine).[3]
Experimental Protocol: Bromination of 2,6-Dimethylpyridine
This protocol is a general representation of the synthesis.
-
Materials: 2,6-dimethylpyridine, Bromine, Aluminum chloride, Diethyl ether, Sodium hydroxide solution, Saturated brine, Anhydrous sodium sulfate, Ethyl acetate, Hexane.
-
Procedure:
-
To a reaction vessel containing aluminum chloride, slowly add 2,6-dimethylpyridine while stirring.
-
Heat the mixture to 100 °C.
-
Add bromine dropwise to the heated mixture over a period of one hour, maintaining the temperature at 100 °C.
-
Continue stirring for an additional 30 minutes after the bromine addition is complete.
-
Cool the reaction mixture and carefully pour it into ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid and wash with ethyl acetate.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-diethyl ether eluent system to yield this compound as a colorless oil.
-
Chemical Reactivity
The chemical reactivity of this compound is primarily centered around the bromine substituent, which serves as a versatile leaving group in various cross-coupling reactions.[3] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for constructing more complex molecular architectures.
Key Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful method for forming biaryl and heteroaryl structures.
-
Stille Coupling: Reaction with organostannanes.
-
Sonogashira Coupling: Coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Experimental Protocols for Physical Property Determination
The following are generalized protocols for determining the key physical properties of liquid this compound.
Determination of Density
This method utilizes a pycnometer for accurate measurement.
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
Weigh a clean, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Calculate the volume of the pycnometer (V) using the density of water at that temperature (ρ_water): V = (m₂ - m₁) / ρ_water.
-
Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).
-
Calculate the density of the sample (ρ_sample): ρ_sample = (m₃ - m₁) / V.
-
Determination of Boiling Point
The Siwoloboff method is suitable for small quantities.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.
-
Procedure:
-
Place a small amount of this compound into the sample tube.
-
Insert the capillary tube, open end down, into the sample tube.
-
Attach the sample tube to the thermometer and place the assembly in a Thiele tube filled with heating oil.
-
Gently heat the Thiele tube. A stream of bubbles will emerge from the capillary tube.
-
Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Determination of Refractive Index
An Abbe refractometer is used for this measurement.
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer with a standard liquid of known refractive index.
-
Clean and dry the prism of the refractometer.
-
Apply a few drops of this compound to the prism and close it.
-
Allow the sample to equilibrate to the desired temperature (typically 20 °C).
-
Adjust the instrument until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index directly from the scale.
-
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] The pyridine scaffold is a common feature in many biologically active molecules, and the ability to functionalize the 3-position of the 2,6-dimethylpyridine core via cross-coupling reactions makes this compound particularly valuable.
While direct involvement of this compound in the synthesis of specific blockbuster drugs is not widely documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors. For instance, substituted bromopyridines are key intermediates in the synthesis of complex heterocyclic systems that form the core of many targeted therapies. The synthesis of kinase inhibitors like Crizotinib and Axitinib involves multi-step processes where related brominated pyridine derivatives are utilized as key building blocks.[2][9][10][11]
The general utility of this compound in medicinal chemistry lies in its role as a starting material for generating libraries of novel compounds for high-throughput screening. The introduction of diverse substituents at the 3-position can significantly modulate the biological activity of the resulting molecules.
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential tool for synthetic chemists in both academic and industrial settings. While a lack of publicly available, experimentally verified spectral data for this specific compound presents a challenge, the information available for related structures provides a solid foundation for its application. Its role as a building block in the synthesis of complex organic molecules underscores its importance in the ongoing quest for new therapeutic agents. This guide provides a foundational resource for researchers and developers working with this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 3430-31-7 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Pyridine, 3-bromo- [webbook.nist.gov]
- 9. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 11. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-dimethylpyridine from 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2,6-dimethylpyridine from 2,6-lutidine. The primary focus is on the direct bromination of the pyridine ring through electrophilic aromatic substitution, a common and effective method for the halogenation of pyridine derivatives. This document details the experimental protocol, presents key quantitative data, and visualizes the process for clarity.
Introduction
This compound is a valuable substituted pyridine intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of the bromine atom at the 3-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse functional groups.[1] The starting material, 2,6-lutidine (2,6-dimethylpyridine), is a readily available and inexpensive precursor. The synthesis typically involves the direct bromination of 2,6-lutidine.[1] Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, electrophilic substitution requires harsh reaction conditions. The use of fuming sulfuric acid (oleum) as a reaction medium has been shown to be effective for the bromination of pyridines, providing good yields of the 3-bromo substituted product.[2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1. This data is essential for the purification, handling, and characterization of the final product.
| Property | Value |
| CAS Number | 3430-31-7 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Liquid |
| Density | 1.431 g/mL at 25 °C |
| Boiling Point | 56-58 °C at 2 mmHg |
| Refractive Index | n20/D 1.552 |
| Flash Point | 86.7 °C |
Experimental Protocol: Direct Bromination in Fuming Sulfuric Acid
This section details the experimental procedure for the synthesis of this compound via direct bromination of 2,6-lutidine in the presence of fuming sulfuric acid. This method is adapted from established procedures for the bromination of pyridine derivatives.[2]
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 6N)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, carefully add fuming sulfuric acid. Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add 2,6-lutidine to the cooled fuming sulfuric acid with continuous stirring. Once the addition is complete, begin the dropwise addition of bromine from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition of bromine is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 130-140 °C and maintain this temperature for 7-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8. Perform this step in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Alternative Synthesis Method: Bromination using Bromine and Aluminum Chloride
An alternative method for the synthesis of brominated pyridines involves the use of a Lewis acid catalyst such as aluminum chloride. While this method has been reported for the bromination of 2-methylpyridine, the yield is significantly lower.
| Reactants | Conditions | Yield | Reference |
| 2-Methylpyridine, Bromine, Aluminum Chloride | 100 °C, 1.5 hours | 12% | [3] |
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The direct bromination of 2,6-lutidine in fuming sulfuric acid is an effective method for the synthesis of this compound, a key intermediate for further functionalization in medicinal and materials chemistry. The provided protocol offers a detailed procedure for researchers and professionals in the field. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal yields and purity. The final product can be readily purified using standard laboratory techniques.
References
An In-depth Technical Guide to the Laboratory Preparation of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of 3-Bromo-2,6-dimethylpyridine, a key intermediate in organic synthesis. The document outlines a detailed experimental protocol adapted from established methods for the bromination of related pyridine derivatives, presents quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.
Introduction
This compound, also known as 3-Bromo-2,6-lutidine, is a valuable heterocyclic compound. Its structure, featuring a bromine atom at the 3-position of the 2,6-dimethylpyridine ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals.[1] The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine). This guide details a common and effective method for this transformation.
Synthetic Pathway and Data
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2,6-Dimethylpyridine | C₇H₉N | 107.15 | Calculated | Starting Material |
| Aluminum Chloride | AlCl₃ | 133.34 | Calculated | Lewis Acid Catalyst |
| Bromine | Br₂ | 159.81 | Calculated | Brominating Agent |
| Ice Water | H₂O | 18.02 | Sufficient quantity | Quenching |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | Acidification |
| 8 M Sodium Hydroxide Solution | NaOH | 40.00 | As needed | Basification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sufficient quantity | Extraction Solvent |
| Saturated Brine Solution | NaCl in H₂O | - | Sufficient quantity | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | Chromatography |
| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Eluent |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value | Reference/Note |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Estimated Yield | ~12% | Based on the analogous synthesis of 3-bromo-2-methylpyridine.[2] |
| Product Form | Colorless oil | [2] |
Experimental Protocol
This protocol is adapted from the synthesis of 3-bromo-2-methylpyridine and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add aluminum chloride (a molar excess relative to 2,6-dimethylpyridine).
-
Begin stirring the aluminum chloride and slowly add 2,6-dimethylpyridine dropwise from the dropping funnel. An exothermic reaction may occur.
-
Heat the mixture to 100 °C with continuous stirring.
Step 2: Bromination
-
Once the mixture has reached 100 °C, add bromine dropwise from the dropping funnel over a period of one hour. Maintain the temperature at 100 °C throughout the addition.
-
After the complete addition of bromine, continue to stir the reaction mixture at 100 °C for an additional 30 minutes.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water.
-
Acidify the aqueous mixture by adding concentrated hydrochloric acid.
-
Wash the acidified solution with ethyl acetate to remove non-basic impurities. Discard the organic layer.
-
Basify the aqueous layer with an 8 M aqueous solution of sodium hydroxide until it is strongly alkaline.
-
Extract the product from the basic aqueous layer with diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 4: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography. A suitable eluent system is a mixture of hexane and diethyl ether (e.g., 10:1 v/v).[2]
-
Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a colorless oil.[2]
Experimental Workflow
The following diagram illustrates the key stages in the laboratory preparation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a fume hood and wear appropriate gloves, safety goggles, and a lab coat.
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry before use.
-
Concentrated acids and bases are corrosive. Handle them with care.
-
Organic solvents like diethyl ether are flammable. Avoid open flames and sources of ignition.
This technical guide provides a foundational protocol for the laboratory synthesis of this compound. Researchers may need to optimize reaction conditions to achieve higher yields and purity depending on the scale and available resources.
References
3-Bromo-2,6-dimethylpyridine structural information and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive structural, physicochemical, and safety information for 3-Bromo-2,6-dimethylpyridine, a key heterocyclic intermediate in organic synthesis. The data is presented for easy reference, alongside a generalized experimental workflow for its application in common cross-coupling reactions.
Structural Information and IUPAC Name
The internationally recognized IUPAC name for this compound is This compound .[1] It is also commonly known as 3-Bromo-2,6-lutidine.[1]
-
Chemical Structure:
(A 2D representation of the molecular structure)
Physicochemical and Safety Data
The key quantitative properties and safety classifications for this compound are summarized in the table below for efficient comparison and reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 3430-31-7 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.431 g/mL at 25 °C | |
| Boiling Point | 56-58 °C at 2 mmHg | [2] |
| Flash Point | 86 °C (188.1 °F) | [2] |
| Refractive Index | n20/D 1.552 | |
| SMILES | CC1=NC(=C(C=C1)Br)C | [1] |
| InChI Key | TUJVGHCSNXCAFE-UHFFFAOYSA-N | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
| GHS Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 |
Experimental Protocols
a) General Synthesis via Bromination of 2,6-Dimethylpyridine
The synthesis of this compound is typically achieved through the direct bromination of its precursor, 2,6-dimethylpyridine (also known as 2,6-lutidine).[2] While various specific reagents and conditions can be employed, a general procedure involves the controlled addition of a brominating agent to a solution of 2,6-dimethylpyridine, often in the presence of an acid or catalyst to facilitate the electrophilic aromatic substitution. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to neutralize any remaining acid and remove byproducts. The crude product is then purified, commonly through vacuum distillation, to yield the final clear, colorless liquid.[2]
b) Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organic groups.
Generalized Protocol:
-
Reaction Setup: A reaction vessel is charged with this compound, a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: An appropriate solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added to the vessel.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is rendered inert by purging with nitrogen or argon.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete (as monitored by GC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the desired coupled product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key reactant.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Profile of 3-Bromo-2,6-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,6-dimethylpyridine, a key intermediate in pharmaceutical and agrochemical research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not widely published. However, the expected characteristic absorption bands can be inferred from the spectra of related substituted pyridines. Key vibrational modes would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum of this compound is available and provides crucial information for its identification and structural elucidation.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 185/187 | ~98 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M - Br]⁺ |
| 77 | ~15 | [C₆H₅]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for bromine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (for a liquid sample):
-
Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject an aliquot of the solution into the Gas Chromatograph (GC).
-
The compound is separated on a capillary column and introduced into the mass spectrometer.
Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2,6-dimethylpyridine. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide utilizes predicted values to offer a comprehensive understanding of its spectral characteristics. The information presented herein is intended to support researchers and professionals in drug development and organic synthesis in the identification and characterization of this molecule.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.6 - 7.8 | Doublet | 1H | ~8.0 |
| H-5 | ~7.0 - 7.2 | Doublet | 1H | ~8.0 |
| 2-CH₃ | ~2.5 - 2.7 | Singlet | 3H | N/A |
| 6-CH₃ | ~2.5 - 2.7 | Singlet | 3H | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~120 - 125 |
| C-4 | ~138 - 142 |
| C-5 | ~122 - 126 |
| C-6 | ~156 - 160 |
| 2-CH₃ | ~22 - 25 |
| 6-CH₃ | ~22 - 25 |
Structural Assignment and Interpretation
The structure of this compound dictates a specific pattern in its NMR spectra. The pyridine ring contains two aromatic protons, H-4 and H-5, which are expected to appear as doublets due to coupling with each other. The two methyl groups at positions 2 and 6 are chemically equivalent and are therefore expected to produce a single singlet signal in the ¹H NMR spectrum, integrating to six protons.
In the ¹³C NMR spectrum, five distinct signals are anticipated for the pyridine ring carbons and one signal for the two equivalent methyl carbons. The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most deshielded, appearing at the lowest field. The carbon bearing the bromine atom (C-3) will also have a characteristic chemical shift.
Experimental Protocols
The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment.
-
Number of Scans : 16-64 scans are typically adequate.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally sufficient to cover all proton signals.
-
Acquisition Time : An acquisition time of 3-4 seconds is standard.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.
¹³C NMR Spectroscopy:
-
Pulse Program : A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width : A spectral width of 0 to 200 ppm will cover the expected range for most organic molecules.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2 seconds is generally sufficient.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity and Stability of 3-Bromo-2,6-dimethylpyridine
Abstract
This compound (also known as 3-Bromo-2,6-lutidine) is a halogenated pyridine derivative that serves as a crucial intermediate and building block in organic synthesis.[1] Its unique structural arrangement, featuring a reactive bromine atom ortho to one methyl group and para to the other, makes it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, stability, and reactivity profile, with a focus on key synthetic applications. Detailed experimental protocols for its synthesis and participation in palladium-catalyzed cross-coupling reactions are presented, alongside graphical representations of reaction mechanisms and workflows to support advanced research and development.
Physicochemical Properties and Stability
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis.
Quantitative Data
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 3430-31-7 | [1][2] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.431 g/mL at 25 °C | |
| Boiling Point | 56-58 °C at 2 mmHg | [1] |
| Flash Point | 86.7 °C (188.1 °F) | [1] |
| Refractive Index (n20/D) | 1.552 - 1.561 | [1] |
| SMILES | Cc1ccc(Br)c(C)n1 | |
| InChI Key | TUJVGHCSNXCAFE-UHFFFAOYSA-N |
Stability and Storage
This compound is chemically stable under standard ambient conditions (room temperature). However, proper handling and storage are crucial to maintain its integrity and ensure safety.
-
Conditions to Avoid: The compound is a combustible liquid and its vapors can form explosive mixtures with air upon intense heating. It should be kept away from heat, sparks, open flames, hot surfaces, and sources of ignition.[3] Exposure to light should also be minimized.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][4]
-
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, keeping the compound under an inert atmosphere, such as nitrogen, is recommended.[3]
-
Hazards: The compound is known to cause skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Reactivity Profile and Key Synthetic Applications
The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for functionalization. The pyridine ring itself can act as a ligand, while the flanking methyl groups introduce steric hindrance that can influence regioselectivity in certain reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1]
The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester). This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[5]
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It facilitates the coupling of this compound with a wide range of primary and secondary amines. This reaction is invaluable in the synthesis of pharmaceuticals and other biologically active compounds, where an arylamine moiety is a common structural motif.[6]
Lithiation and Grignard Reactions
The bromine atom can be exchanged with a lithium atom via reaction with an organolithium reagent, such as n-butyllithium, typically at low temperatures.[7][8] The resulting 3-lithio-2,6-dimethylpyridine is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups. Similarly, while sometimes challenging, the formation of the corresponding Grignard reagent (3-(bromomagnesium)-2,6-dimethylpyridine) can be achieved, providing another route for nucleophilic substitution.[9][10]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound via Bromination
This protocol is adapted from established methods for the bromination of lutidine derivatives.[1]
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.
-
Reaction Mixture: Charge the flask with 2,6-dimethylpyridine (1.0 eq) and a suitable solvent or Lewis acid catalyst as required by the specific literature procedure.
-
Bromine Addition: Slowly add bromine (1.0-1.2 eq) dropwise to the stirred mixture. The reaction temperature should be carefully controlled, as the reaction can be exothermic.
-
Reaction: Heat the mixture to the specified temperature (e.g., 100-140 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or GC-MS.[11]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃) until it is alkaline. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol for Suzuki-Miyaura Coupling
This is a general protocol for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[12]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for a structurally similar substrate, 2-bromo-6-methylpyridine.[13]
-
Apparatus Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with this compound (1.0 eq), the desired amine (1.1-1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%).[13]
-
Solvent Addition: Add anhydrous, degassed toluene to the vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring to 80-110 °C for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether.
-
Extraction: Wash the mixture with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-2,6-dimethylpyridine derivative.
Diagrams and Workflows
Visual representations of synthetic pathways and catalytic cycles are essential tools for understanding the chemical transformations involving this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Bromo-2,6-dimethylpyridine (CAS No: 3430-31-7). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing safe experimental and handling procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | |
| Density | 1.431 g/mL at 25 °C | |
| Boiling Point | 56-58 °C at 2 mmHg | |
| Flash Point | 86 °C (186.7 °F) | |
| Refractive Index | n20/D 1.552 | |
| CAS Number | 3430-31-7 | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich.[1][2]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.
Handling Procedures
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Prevent fire caused by electrostatic discharge steam.[3]
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flame.[4]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[4]
Section 4: First-Aid Measures
In case of exposure, immediate medical attention is required. The following flowchart details the appropriate first-aid procedures.
Section 5: Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific hazards: No specific data is available on hazardous combustion products.
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[3]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]
Section 6: Toxicological and Reactivity Information
Toxicological Information
-
The toxicological properties of this compound have not been fully investigated.[4]
-
It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]
Reactivity and Stability
-
Chemical stability: Stable under recommended storage conditions.[4]
-
Conditions to avoid: Heat, flames, and sparks.[4]
-
Incompatible materials: Strong oxidizing agents, strong acids.[4]
-
Hazardous decomposition products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]
Section 7: Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the chemical enter drains.[3]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to consult the full Material Safety Data Sheet (MSDS) before use and to conduct a thorough risk assessment for any new or modified procedures. Always adhere to good laboratory practices and the specific safety guidelines of your institution.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 3-Bromo-2,6-dimethylpyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic route, details experimental protocols, and presents quantitative data to support research and development efforts.
Introduction
This compound, also known as 3-bromo-2,6-lutidine, is a substituted pyridine derivative widely employed as a building block in organic synthesis. Its unique structural features, including the presence of a bromine atom at the 3-position and two methyl groups flanking the nitrogen atom, make it a versatile precursor for the synthesis of more complex molecules. The primary and most direct route to this compound is through the electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine).
Core Synthetic Pathway: Electrophilic Bromination of 2,6-Dimethylpyridine
The synthesis of this compound is most commonly achieved via the direct bromination of 2,6-dimethylpyridine. This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring. The pyridine ring is generally less reactive than benzene towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two activating methyl groups on the ring in 2,6-dimethylpyridine facilitates the substitution reaction. The bromination typically occurs at the 3-position, which is the most electron-rich and sterically accessible position.
To enhance the electrophilicity of the bromine and to overcome the relative deactivation of the pyridine ring, the reaction is typically carried out in the presence of a strong acid or a Lewis acid catalyst.
Key Starting Materials
The primary starting materials and reagents for the synthesis of this compound are listed below.
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Key Properties |
| 2,6-Dimethylpyridine | 2,6-Lutidine | 108-48-5 | C₇H₉N | Colorless liquid, pungent odor, mildly basic |
| Bromine | - | 7726-95-6 | Br₂ | Reddish-brown fuming liquid, strong oxidant, highly corrosive |
| Fuming Sulfuric Acid | Oleum | 8014-95-7 | H₂SO₄ + SO₃ | Colorless to yellowish, viscous, fuming liquid, highly corrosive |
| Aluminum Chloride | - | 7446-70-0 | AlCl₃ | White to pale yellow crystalline solid, strong Lewis acid |
Experimental Protocols
Two common and effective methods for the synthesis of this compound are detailed below.
Method 1: Bromination in Fuming Sulfuric Acid
This method is reported to produce excellent yields of the desired product.[1] The fuming sulfuric acid acts as both a solvent and a catalyst, protonating the pyridine nitrogen to further activate the ring towards electrophilic attack.
Experimental Procedure:
-
In a well-ventilated fume hood, a stirred solution of 2,6-dimethylpyridine in fuming sulfuric acid (oleum) is prepared in a reaction vessel equipped with a dropping funnel and a thermometer. The mixture is cooled in an ice bath.
-
Bromine is added dropwise to the cooled solution while maintaining the temperature between 0-10 °C. The molar ratio of 2,6-dimethylpyridine to bromine is typically in the range of 1:1 to 1:1.2.
-
After the addition of bromine is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature between 80-105 °C for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting acidic solution is neutralized by the slow addition of a concentrated aqueous base solution (e.g., sodium hydroxide or sodium carbonate) while cooling in an ice bath, until the pH is alkaline (pH > 8).
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Method 2: Bromination using Bromine and a Lewis Acid Catalyst
This method utilizes a Lewis acid, such as aluminum chloride, to polarize the bromine molecule, thereby increasing its electrophilicity.
Experimental Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 2,6-dimethylpyridine is added dropwise at room temperature.
-
The mixture is then heated to a specific temperature, for example, 100 °C.
-
A solution of bromine in the same solvent is added dropwise to the heated mixture over a period of time.
-
The reaction is stirred at the elevated temperature for an additional period to ensure completion.
-
The reaction mixture is then cooled to room temperature and quenched by carefully pouring it into a mixture of ice and water.
-
The quenched mixture is made alkaline by the addition of a base (e.g., aqueous sodium hydroxide).
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated as described in Method 1.
-
Purification of the crude product is achieved by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Method 1 (Fuming H₂SO₄) | Method 2 (Lewis Acid) | Reference |
| Typical Yield | > 80% | 60-75% | [1] |
| Purity (Post-purification) | > 97% | > 97% | [2] |
| Reaction Temperature | 80-105 °C | 50-100 °C | |
| Reaction Time | 2-10 hours | 1-5 hours |
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-established electrophilic aromatic substitution pathway. The experimental workflow involves a series of sequential steps from reaction setup to product purification.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reaction of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[2] The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-dimethylpyridine, a sterically hindered substrate of significant interest in medicinal chemistry. The presence of two methyl groups flanking the pyridine nitrogen presents unique challenges, often requiring carefully optimized reaction conditions to achieve high yields. These notes offer a comprehensive guide to navigating these challenges, including recommended catalysts, bases, solvents, and detailed experimental procedures.
Data Presentation: Reaction Conditions and Yields
The successful Suzuki-Miyaura coupling of the sterically hindered this compound is highly dependent on the choice of catalyst system, base, and solvent. The following table summarizes quantitative data from various protocols for the coupling of this compound and analogous sterically hindered bromopyridines with various arylboronic acids.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 85 | Adapted from[3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%), SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | 90 | Adapted from[4] |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 78 | Adapted from[3] |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [4] |
| General Arylboronic acids | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | [4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, PPh₃; 2-6 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent (e.g., Toluene) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
Reaction Procedure
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Separate the organic layer.
Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.[4]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting is outlined below.[8]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1][2]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-2,6-dimethylpyridine, a sterically hindered substrate. The presence of two methyl groups flanking the bromine atom presents a significant synthetic challenge, necessitating carefully optimized reaction conditions to achieve high yields. The protocols and data presented herein are designed to guide researchers in successfully navigating the complexities of this transformation.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]
The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the rate-determining reductive elimination steps, especially with sterically demanding substrates like this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed amination of this compound with various amines. Due to the steric hindrance of the substrate, the selection of a suitable bulky phosphine ligand is paramount for achieving good to excellent yields.
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Est. 75-90 |
| 2 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Est. 70-85 |
| 3 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | Est. 80-95 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 12 | Est. 75-90 |
Estimated yields are based on typical outcomes for sterically hindered 3-bromopyridines and may require optimization for this specific substrate.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amination of this compound with Aniline
This protocol is a general guideline for the coupling of an aryl amine with the sterically hindered this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) Acetate, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,6-dimethylpyridin-3-yl)aniline.
Protocol 2: Amination of this compound with Morpholine
This protocol is adapted for the coupling of a secondary cyclic amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
BrettPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Sealed reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry sealed reaction vessel with this compound, Palladium(II) Acetate, BrettPhos, and Cesium Carbonate.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 16-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-(2,6-dimethylpyridin-3-yl)morpholine.
Mandatory Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 3-Bromo-2,6-dimethylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dimethylpyridine is a versatile and pivotal intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring a reactive bromine atom and two methyl groups on a pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Furthermore, its application in the synthesis of a quinolone antibacterial agent intermediate and a representative kinase inhibitor will be discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[4] this compound readily participates in this reaction to yield 3-aryl-2,6-dimethylpyridine derivatives.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[5] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[5] |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 85 | 4 | ~80-90 |
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-(phenyl)pyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed deionized water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is essential for the synthesis of numerous pharmaceuticals containing arylamine moieties.[6][7] this compound can be efficiently coupled with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.5) | NaOtBu (1.4) | Toluene | 80 | 4 | ~60-70 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | High |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.4) | THF | 65 | 24 | Moderate-High |
Experimental Protocol: Synthesis of N-Phenyl-2,6-dimethylpyridin-3-amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.035 mmol, 3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80°C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-arylated product.[8]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in the preparation of various pharmaceuticals.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2) | THF | RT | 3 | ~80-90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (1.5) | CuI (1) | i-Pr₂NH (2) | DMF | 50 | 6 | High |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(dppf) (3) | CuI (1.5) | DBU (2) | Acetonitrile | 60 | 4 | High |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | K₂CO₃ (2) | Toluene/H₂O | 80 | 8 | Moderate-High |
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[2]
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Application in Pharmaceutical Synthesis
A. Synthesis of a Balofloxacin Intermediate
Balofloxacin is a fluoroquinolone antibiotic. A key intermediate in its synthesis is 3-(methylamino)piperidine. While direct coupling of this compound to form this intermediate is not straightforward, a multi-step synthesis can be envisioned starting with a Buchwald-Hartwig amination to introduce an amino group, which can then be further functionalized and the pyridine ring reduced.
Proposed Synthetic Pathway:
-
Buchwald-Hartwig Amination: this compound is reacted with a protected amine (e.g., benzophenone imine as an ammonia equivalent) to introduce a primary amino group at the 3-position.
-
N-Methylation: The resulting 3-amino-2,6-dimethylpyridine is then methylated, for example, using formaldehyde and a reducing agent (Eschweiler-Clarke reaction).
-
Pyridine Ring Reduction: The substituted pyridine is subsequently reduced to the corresponding piperidine using catalytic hydrogenation (e.g., H₂/PtO₂ or Rh/C) under pressure.
Experimental Protocol (Illustrative for Step 1): Synthesis of 3-Amino-2,6-dimethylpyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzophenone imine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Follow the general Buchwald-Hartwig protocol described in Section 2.
-
After the reaction, the resulting imine is hydrolyzed with aqueous acid to yield 3-amino-2,6-dimethylpyridine.
Visualization: Proposed Synthesis of Balofloxacin Intermediate
Caption: Proposed synthetic route to a Balofloxacin intermediate.
B. Synthesis of a Representative Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies.[10] The aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen and the amino group can form key hydrogen bond interactions within the ATP-binding site of the kinase. This compound can be used to synthesize substituted aminopyridine scaffolds.
Representative Synthetic Strategy:
A common strategy involves a Suzuki-Miyaura coupling to introduce a larger aryl or heteroaryl moiety at the 3-position, followed by a Buchwald-Hartwig amination to install a desired amino group at a different position if starting from a di-halogenated pyridine, or by first introducing an amino group and then performing the C-C coupling.
Experimental Protocol: Synthesis of a 3-Aryl-2,6-dimethylpyridine Scaffold
This protocol describes the synthesis of a biarylpyridine scaffold, a common core in kinase inhibitors, using a Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
Procedure:
-
To a microwave vial, add this compound, the boronic ester, PdCl₂(dppf), and 1,4-dioxane.
-
Add the aqueous sodium carbonate solution.
-
Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the 3-aryl-2,6-dimethylpyridine derivative. This intermediate can then undergo further functionalization of the amino group to build the final kinase inhibitor.
Visualization: Kinase Inhibitor Synthesis Logic
Caption: Logical workflow for the synthesis of kinase inhibitors.
References
- 1. 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 3. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the Heck reaction of 3-Bromo-2,6-dimethylpyridine, a sterically hindered substrate of interest in medicinal chemistry and materials science. The presence of two methyl groups flanking the bromine atom introduces significant steric hindrance, necessitating carefully optimized reaction conditions to achieve efficient coupling. These notes are intended to guide researchers in overcoming the challenges associated with this substrate and successfully implementing the Heck reaction in their synthetic endeavors.
Overcoming Steric Hindrance
The primary challenge in the Heck coupling of this compound is the steric bulk imposed by the ortho- and ortho'-methyl groups. These substituents can impede the oxidative addition of the aryl bromide to the palladium(0) center, a critical step in the catalytic cycle. To address this, the selection of an appropriate palladium precursor and, crucially, a suitable ligand is paramount.
Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of sterically hindered aryl halides. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) have proven effective in promoting the coupling of challenging substrates by stabilizing the coordinatively unsaturated palladium species and promoting the desired bond-forming steps.
Data Presentation: Heck Reaction Conditions for Sterically Hindered Bromopyridines
While specific data for this compound is limited in the literature, the following tables summarize typical conditions and outcomes for the Heck reaction of sterically analogous bromopyridines and other hindered aryl bromides. This data provides a valuable starting point for reaction optimization.
Table 1: Heck Reaction of 3-Bromo-2-methylpyridine with Various Alkenes
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Moderate to Good |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Moderate to Good |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Moderate to Good |
Note: This data is based on a general protocol for a closely related, less hindered substrate and serves as a baseline for optimization.
Table 2: Recommended Conditions for Heck Coupling of Sterically Hindered Aryl Chlorides (Applicable to Hindered Bromides)
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 |
| Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 |
Data adapted from studies on sterically hindered aryl chlorides, which present similar challenges to hindered bromides.[1]
Experimental Protocols
The following protocols are provided as a detailed guide for performing the Heck reaction with this compound. Researchers should note that optimization of reaction parameters may be necessary to achieve optimal yields for specific alkene coupling partners.
Protocol 1: General Procedure for Heck Coupling with Electron-Deficient Alkenes
This protocol is a starting point for the reaction of this compound with electron-deficient alkenes such as acrylates and acrylonitriles.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, round-bottom flasks, silica gel for chromatography)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe, followed by triethylamine and the alkene.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Optimized Procedure for Sterically Hindered Substrates
This protocol is recommended for challenging couplings, particularly with less reactive alkenes or when Protocol 1 provides low yields. The use of a bulkier ligand and a stronger base can significantly improve reaction efficiency.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.1 mmol, 1.1 equiv)
-
Anhydrous Dioxane (5 mL)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Solvents for work-up and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry Schlenk tube.
-
Add anhydrous dioxane and stir for a few minutes to form the active catalyst complex.
-
Add this compound, the alkene, and cesium carbonate to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling of Substituted Bromopyridines
Introduction
The Sonogashira coupling is a highly versatile and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of substituted alkynes and conjugated enynes.[3] For researchers, scientists, and professionals in drug development, the Sonogashira coupling of substituted bromopyridines is a key strategy for the synthesis of a diverse array of heterocyclic compounds. Pyridine moieties are prevalent in many pharmaceutical agents, and their functionalization via alkynylation opens avenues for creating novel molecular scaffolds with potential biological activity.[4] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base, and is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][5][6]
Reaction Principles
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper species (in the conventional protocol). The key steps are:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition with the substituted bromopyridine to form a palladium(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[7]
-
Transmetalation: The copper acetylide transfers the acetylenic ligand to the palladium(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted pyridine product and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.
In copper-free Sonogashira protocols, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the mediation of a copper acetylide intermediate.[2] This variation is particularly useful when the presence of copper could lead to undesirable side reactions, such as Glaser-Hay homocoupling of the alkyne.[8][9]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various protocols for the Sonogashira coupling of substituted bromopyridines, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Conventional Palladium/Copper-Catalyzed Sonogashira Coupling of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
| 4 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | Toluene | 80 | 12 | 85 |
| 5 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | i-Pr₂NH | THF | RT | 6 | 92 |
Data compiled from multiple sources for representative examples.[3][4]
Table 2: Copper-Free Sonogashira Coupling of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | RT | 16 | 91 |
| 2 | 3-Bromopyridine-N-oxide | 1-Octyne | (AllylPdCl)₂ (2) | P(t-Bu)₃ (4) | n-BuNH₂ | DMF | RT | 24 | 88 |
| 3 | 4-Bromopyridine HCl | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2) | - | TMP | DMSO | RT | 24 | 90 |
| 4 | 2-Bromo-6-methoxypyridine | 1-Heptyne | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 82 |
Data compiled from multiple sources for representative examples.[8][10]
Table 3: Microwave-Assisted Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 120 | 10 | 94 |
| 2 | 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (1.5) | - | DBU | MeCN | 100 | 15 | 89 |
| 3 | 2-Amino-3-chloropyrazine* | Phenylacetylene | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | Dioxane | 150 | 20 | 95 |
While not a bromopyridine, this example with a related chloro-aminopyrazine demonstrates the applicability of microwave conditions to similar heterocyclic systems.[11] Data for bromopyridines are representative.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Conventional Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from the synthesis of 2-amino-3-alkynyl pyridines.[3][4]
Materials:
-
Substituted bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).
-
Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add the substituted bromopyridine (0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq) to the flask, followed by triethylamine (1.0 mL).
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is based on the use of a highly active, air-stable palladium precatalyst.[10]
Materials:
-
Substituted bromopyridine (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine palladium crotyl chloride) (2.0 mol%)
-
1,2,2,6,6-Pentamethylpiperidine (TMP) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the substituted bromopyridine (0.5 mmol, 1.0 eq), [DTBNpP]Pd(crotyl)Cl (0.01 mmol, 2.0 mol%), and a magnetic stir bar to a Schlenk tube.
-
Add anhydrous DMSO (1.0 mL), the terminal alkyne (0.75 mmol, 1.5 eq), and TMP (1.0 mmol, 2.0 eq).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMSO and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure product.
Protocol 3: Microwave-Assisted Sonogashira Coupling
This protocol provides a rapid method for the synthesis of alkynyl-substituted pyridines.[12][14]
Materials:
-
Substituted bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (4.0 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF)
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add the substituted bromopyridine (1.0 mmol, 1.0 eq), terminal alkyne (1.2 mmol, 1.2 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2.0 mol%), CuI (0.04 mmol, 4.0 mol%), and a magnetic stir bar.
-
Add DMF (3 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (dilution, washing, drying, and concentration).
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 12. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Synthesis of Biaryl Compounds from 3-Bromo-2,6-dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Bromo-2,6-dimethylpyridine as a key starting material. Biaryl structures are pivotal pharmacophores in numerous therapeutic agents and functional materials. The methodologies outlined herein leverage common and robust palladium-catalyzed cross-coupling reactions, offering a comparative guide to aid in reaction selection and optimization.
Introduction
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to form biaryl and N-aryl scaffolds is a cornerstone of modern organic synthesis. Substituted pyridines are prevalent motifs in medicinal chemistry, and their incorporation into biaryl structures is of significant interest. This compound serves as a versatile building block for creating diverse biaryl compounds through various cross-coupling strategies. The steric hindrance from the two methyl groups flanking the bromine atom can influence reactivity, making the choice of catalytic system crucial for successful transformation. This guide details five widely used coupling reactions: Suzuki-Miyaura, Stille, Kumada, Negishi, and Buchwald-Hartwig amination.
Data Presentation: Comparative Analysis of Coupling Reactions
The following table summarizes typical reaction conditions and performance for the synthesis of biaryl compounds from this compound and its close analogs. This data is intended to provide a comparative overview to facilitate the selection of an appropriate synthetic route.
| Coupling Reaction | Catalyst System (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92[1] | |
| Stille | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18-24 | 75-90 |
| Kumada | NiCl₂(dppp) (1-5) | - | - | THF or Et₂O | 25-66 | 2-16 | 70-95 |
| PdCl₂(dppf) (1-3) | - | - | THF or Et₂O | 25 | 12-24 | 80-95 | |
| Negishi | Pd(PPh₃)₄ (2-5) | - | - | THF | 25-65 | 4-16 | 75-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | ~92[2] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | ~85[2] |
Experimental Protocols
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[3]
Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously for 12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization:
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide and is known for its tolerance of a wide range of functional groups.[4]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous and degassed toluene (10 mL) via syringe, followed by the aryl organostannane reagent (e.g., aryltributyltin, 1.1 mmol, 1.1 equiv.).
-
Reaction: Heat the reaction mixture to 110°C and stir vigorously for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualization:
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner, often with a nickel or palladium catalyst.[5]
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the catalyst (e.g., NiCl₂(dppp), 0.03 mmol, 3 mol%) in anhydrous THF (10 mL).
-
Grignard Addition: Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv., as a solution in THF) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualization:
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6]
Protocol:
-
Organozinc Preparation (if not commercially available):
-
To a solution of the corresponding aryl halide (e.g., bromobenzene, 1.0 equiv.) in anhydrous THF, add n-butyllithium (1.0 equiv.) at -78°C.
-
After stirring for 30 minutes, add a solution of anhydrous zinc chloride (ZnCl₂) (1.1 equiv.) in THF and allow the mixture to warm to room temperature.
-
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in anhydrous THF (10 mL).
-
Reagent Addition: Slowly add the freshly prepared or commercial arylzinc reagent (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 50°C for 4-16 hours, monitoring by TLC or GC/MS.
-
Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Visualization:
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[7]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and a base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv.).[2]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired aryl amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL).[2]
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C for 18 hours.[2] Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualization:
Conclusion
The synthesis of biaryl compounds from this compound can be effectively achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of method will depend on factors such as the nature of the coupling partner, functional group tolerance, and the availability of reagents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are often favored due to the stability and commercial availability of the respective boronic acid and amine coupling partners. The Stille, Kumada, and Negishi couplings offer powerful alternatives, particularly when specific organometallic reagents are readily accessible or when other methods prove less effective. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of novel biaryl compounds based on the 2,6-dimethylpyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Functionalization of the Pyridine Ring in 3-Bromo-2,6-dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 3-position, flanked by two methyl groups, offers a handle for a variety of chemical transformations, enabling the introduction of diverse functionalities onto the pyridine core. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the pyridine ring in this compound, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic trapping.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a straightforward route to a wide array of substituted 2,6-dimethylpyridine derivatives.
A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2,6-dimethylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds between this compound and various organoboron compounds, leading to the synthesis of 3-aryl-2,6-dimethylpyridines.
Reaction Principle:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Synthesis of 3-Amino-2,6-dimethylpyridines
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of N-substituted 3-amino-2,6-dimethylpyridines.
Reaction Principle:
Application Note: A Detailed Protocol for the Lithiation of 3-Bromo-2,6-dimethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2,6-dimethylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.[1] The strategic functionalization of the pyridine ring is often crucial for modulating the biological activity and physicochemical properties of target molecules. Lithiation at the 3-position, via a bromine-lithium exchange, provides a powerful method for introducing a wide array of functional groups by transforming the relatively inert carbon-bromine bond into a highly reactive carbon-lithium bond. This organolithium intermediate serves as a potent nucleophile, readily reacting with various electrophiles.[2][3]
This document provides a detailed experimental protocol for the efficient lithiation of this compound using n-butyllithium (n-BuLi). The procedure emphasizes the critical parameters required for a successful and high-yielding transformation, including stringent anhydrous conditions and low-temperature control.
Reaction Principle: Lithium-Halogen Exchange
The core of this procedure is a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium, reacts with this compound. The more electropositive lithium atom exchanges with the bromine atom, resulting in the formation of the thermodynamically more stable (2,6-dimethylpyridin-3-yl)lithium and n-butyl bromide as a byproduct.[4] This reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure high selectivity and to prevent the decomposition of the highly reactive organolithium intermediate.[4][5]
Data Presentation: Reagents and Materials
A summary of the key reagents and their suggested quantities for a typical laboratory-scale reaction is provided below.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Suggested Quantity (1 mmol scale) | Equivalents | Notes |
| This compound | C₇H₈BrN | 186.05[6] | 186 mg (1.0 mmol) | 1.0 | Starting material. Must be dry. |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | 64.06 | 0.44 mL of 2.5 M solution in hexanes | 1.1 | Titrate solution prior to use for accurate concentration. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5-10 mL | - | Solvent. Must be freshly distilled or from a solvent purification system. |
| Electrophile (e.g., DMF) | C₃H₇NO | 73.09 | 110 µL (1.4 mmol) | 1.4 | Example electrophile. Must be anhydrous. |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | ~5 mL | - | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | - | - | As needed | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | For drying the organic phase. |
| Argon or Nitrogen Gas | Ar or N₂ | - | - | - | For maintaining an inert atmosphere. |
Experimental Protocol
This protocol details the procedure for the lithiation of this compound followed by an electrophilic quench with N,N-dimethylformamide (DMF) as a representative example.
1. Preparation and Safety:
-
Safety: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Glassware: Ensure all glassware (e.g., round-bottom flask, syringes, needles) is thoroughly oven-dried or flame-dried immediately before use to eliminate any traces of moisture.[4]
-
Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) to exclude air and moisture.[4]
2. Reaction Setup:
-
Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with rubber septa and purge with inert gas for at least 15-20 minutes.
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.[4]
3. Lithiation Procedure:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution and to monitor the internal temperature to prevent it from rising significantly.[4]
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[4] The formation of the lithiated species may be accompanied by a color change.
4. Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the desired anhydrous electrophile (e.g., DMF, 1.2-1.5 eq) dropwise to the reaction mixture.[7]
-
After the addition is complete, continue to stir the reaction at -78 °C for an additional hour.
-
Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.[4]
5. Work-up and Purification:
-
Cool the flask in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[8]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-substituted-2,6-dimethylpyridine product.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the lithiation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3-Bromo-2,6-dimethylpyridine as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dimethylpyridine is a versatile heterocyclic building block essential for the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromine atom at the 3-position and two methyl groups providing steric hindrance and electronic effects, makes it a valuable synthon in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This allows for the construction of diverse molecular scaffolds, particularly for the development of novel therapeutic agents.[1]
This document provides detailed application notes, experimental protocols, and data for the use of this compound in key synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 3430-31-7 | [2] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 56-58 °C at 2 mmHg | [1] |
| Density | 1.431 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.552 | [3] |
| Flash Point | 86 °C (188.1 °F) | [1][3] |
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures. While specific data for this compound is not extensively published, the following table summarizes reaction conditions for structurally similar bromopyridines, providing a strong basis for reaction optimization.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine.[4] |
| 2 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine.[4] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | General procedure for 3-bromo-2-methylpyridine. |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | General procedure for 3-bromo-2-methylpyridine. |
| 5 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | General procedure for 3-bromo-2-methylpyridine. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound is also a suitable substrate for other important C-C and C-N bond-forming reactions. The following table provides representative conditions adapted from protocols for similar bromopyridines.
Table 2: General Conditions for Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Heck | Alkene (1.5 equiv) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 100-120 |
| Sonogashira | Terminal Alkyne (1.2 equiv) | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3.0) | THF | RT - 60 |
| Buchwald-Hartwig | Amine (1.2 equiv) | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-110 |
| Cyanation | Zn(CN)₂ (0.6 equiv) | Pd(PPh₃)₄ (5) | - | - | DMF | 80-100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Application in Medicinal Chemistry: Synthesis of PIM-1 Kinase Inhibitors
The 2,6-dimethylpyridine scaffold is a key structural motif in the development of kinase inhibitors, which are a major class of anticancer drugs. Specifically, derivatives of this scaffold have been synthesized and identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with various cancers, making it an attractive therapeutic target. Inhibition of PIM-1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.
A recent study detailed the synthesis of a series of potent PIM-1 inhibitors derived from a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide precursor.[5] These compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and were shown to induce apoptosis.
Table 3: Biological Activity of a Representative PIM-1 Kinase Inhibitor Derived from a 2,6-Dimethylpyridine Scaffold
| Compound | Target | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Apoptosis Induction (% of total apoptotic cells) | Reference |
| Compound 12 | PIM-1 Kinase | 14.3 | MCF-7 | 0.5 | 33.43% (vs 0.64% in control) | [5] |
This data highlights the potential of using this compound as a starting material to access novel and potent PIM-1 kinase inhibitors for cancer therapy.
PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. The phosphorylation of BAD prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This allows Bcl-2/Bcl-xL to sequester the pro-apoptotic protein BAX, preventing the formation of pores in the mitochondrial membrane and the subsequent release of cytochrome c, which is a key step in the intrinsic apoptosis pathway.
Inhibitors derived from the 2,6-dimethylpyridine scaffold block the activity of PIM-1 kinase. This leads to an accumulation of unphosphorylated, active BAD, which then sequesters Bcl-2/Bcl-xL. As a result, BAX is liberated and can oligomerize at the mitochondrial membrane, leading to cytochrome c release and the activation of caspases, ultimately resulting in apoptosis.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of substituted pyridine derivatives. These derivatives are of significant interest to the pharmaceutical industry, particularly in the development of kinase inhibitors for cancer therapy. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this important chemical intermediate in their synthetic and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,6-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of highly substituted pyridine derivatives. The following sections detail key coupling reactions including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation, offering tailored procedures for the synthesis of a diverse range of 2,6-dimethylpyridine derivatives.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 2,6-Dimethylpyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[2] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[2] |
| 4 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~95[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and degassed water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted 2,6-Dimethylpyridines
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst.[4][5]
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 94 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 88[6] |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (excess) | THF | RT | 1.5 | 91[7] |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (excess) | Toluene | 70 | 4 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of bromopyridines with terminal alkynes.[6][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, excess)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) or stir at room temperature, depending on the substrate and catalyst system.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 2,6-Dimethylpyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 (est.)[10] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 75-85 (est.)[10] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 70-80 (est.)[10] |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[10][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5-5 mol%)
-
Phosphine ligand (e.g., XPhos, 3-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.8 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation: Synthesis of 2,6-Dimethylnicotinonitrile
The palladium-catalyzed cyanation of this compound provides a direct route to 2,6-dimethylnicotinonitrile, a valuable synthetic intermediate.[2]
Quantitative Data for Palladium-Catalyzed Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 120 | 5 | ~85 (est.)[2] |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | Na₂CO₃ (1) | DMAC | 120 | 5 | 83-96[12] |
| 3 | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ (0.2) | dppf (0.4) | KOAc (0.125) | Dioxane/H₂O | 100 | 1 | ~90[13] |
| 4 | TsCN | 4CzIPN (5) | - | K₃PO₄ (2) | Acetone | RT | 12 | 71[4] |
Experimental Protocol: Palladium-Catalyzed Cyanation
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.[2][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN; or K₄[Fe(CN)₆], 0.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%; or Pd(OAc)₂, 0.1 mol%)
-
Anhydrous solvent (e.g., DMF or DMAC)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. kbfi.ee [kbfi.ee]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2,6-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic bromination of 2,6-dimethylpyridine, also known as 2,6-lutidine.[1] This reaction typically involves the use of a brominating agent in the presence of a strong acid.
Q2: What are the typical yields for the synthesis of this compound?
Q3: What are the common side reactions and byproducts in this synthesis?
A3: A common side reaction is the formation of di-brominated products, where a second bromine atom is added to the pyridine ring.[3] The position of this second bromination can vary. Additionally, if the reaction conditions are not carefully controlled, oxidation of the starting material or product can occur, especially when using strong oxidizing agents. Inadequate temperature control can also lead to the formation of undesired isomers.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves a series of steps after the reaction is complete. This usually includes quenching the reaction mixture, followed by neutralization and extraction with an organic solvent. Further purification can be achieved through distillation under reduced pressure or silica gel column chromatography.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature or time.- Protonation of the pyridine ring deactivating it towards electrophilic attack. | - Use fresh, high-purity brominating agents.- Carefully monitor and control the reaction temperature according to the chosen protocol. Extend the reaction time if necessary, monitoring progress by TLC or GC-MS.- The use of fuming sulfuric acid helps to ensure the presence of the active electrophile while still allowing for the reaction to proceed. |
| Formation of Di-brominated Byproducts | - Excess of brominating agent.- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.- Maintain the recommended reaction temperature; avoid overheating. |
| Formation of Unwanted Isomers | - Incorrect reaction conditions (e.g., temperature, catalyst). | - Ensure precise control over reaction parameters. The choice of acid and temperature can influence the regioselectivity of the bromination. |
| Product Degradation during Workup | - Product instability in highly acidic or basic conditions during neutralization. | - Perform the neutralization step carefully, preferably at low temperatures (e.g., in an ice bath).- Minimize the time the product is in contact with strong acids or bases. |
| Difficult Purification | - Presence of starting material and multiple byproducts with similar polarities. | - Optimize the reaction to maximize the conversion of the starting material.- For column chromatography, use a long column and a carefully selected eluent system to improve separation. Gradient elution may be beneficial.- Distillation under high vacuum can be effective for separating products with different boiling points. |
Data Presentation
Table 1: Comparison of Bromination Methods for Pyridine Derivatives
| Starting Material | Brominating Agent/Catalyst | Yield (%) | Key Observations | Reference |
| 2-Methylpyridine | Bromine / Aluminum Chloride | 12 | Low yield, requires a Lewis acid catalyst. | [2] |
| Pyridine | Bromine / Fuming Sulfuric Acid | High (not quantified) | Described as providing "excellent yields" for methylpyridines. | [3] |
| Pyridine | Bromine / 80-95% Sulfuric Acid | 75 | High yield, with optimized temperature and reaction time. | [4] |
| Pyridine Derivatives | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) / Oleum | Not specified | Presented as a selective and economical process. | [5] |
Experimental Protocols
Method 1: Bromination using Bromine and Fuming Sulfuric Acid (Adapted from literature on pyridine bromination)
This protocol is adapted from procedures for similar pyridine brominations which report high yields.[3][4]
Materials:
-
2,6-dimethylpyridine (2,6-lutidine)
-
Fuming sulfuric acid (oleum)
-
Liquid bromine
-
Ice
-
Sodium hydroxide solution (e.g., 6N)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel, stirrer, and thermometer, carefully add 2,6-dimethylpyridine to fuming sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Once the mixture is homogeneous and cool, slowly add liquid bromine dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature within the desired range (as optimized for the specific substrate, potentially between 130-140°C for general pyridine bromination, though lower temperatures may be suitable with fuming sulfuric acid).
-
After the addition is complete, continue stirring the reaction mixture at the specified temperature for several hours (e.g., 7-8 hours, monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Slowly neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 3-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki-Miyaura cross-coupling of 3-bromopyridines.
Troubleshooting Guides & FAQs
Protodeboronation of the Boronic Acid/Ester
Q1: What is protodeboronation, and why is it a common issue with pyridine-containing coupling partners?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridineboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of a simple (hetero)arene byproduct, which can complicate purification.[1] Pyridineboronic acids are particularly susceptible to this side reaction due to the influence of the basic nitrogen atom.[1]
Q2: What are the key factors that promote protodeboronation in Suzuki couplings of 3-bromopyridines?
A2: Several factors can increase the rate of protodeboronation:
-
Temperature: Higher reaction temperatures accelerate both the desired coupling and the protodeboronation side reaction.[1]
-
Presence of Water: Water often serves as the proton source for protodeboronation.[1]
-
Base: The choice and concentration of the base are critical. While necessary for the Suzuki reaction, some bases can also promote the decomposition of the boronic acid.[1]
-
pH: For some heteroaromatic boronic acids, the rate of protodeboronation can be highly pH-dependent.[2]
Q3: How can I minimize or prevent protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable than their corresponding boronic acids.[1][3] They can act as a "slow release" source of the active boronic acid, keeping its concentration low and minimizing decomposition.[1]
-
Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[1]
-
Anhydrous Conditions: Using anhydrous solvents can help to reduce the source of protons.[4]
-
Catalyst System: A highly active catalyst system that promotes a rapid cross-coupling can outcompete the slower protodeboronation side reaction.[5]
Dehalogenation (Hydrodehalogenation) of 3-Bromopyridine
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the bromine atom on the 3-bromopyridine is replaced by a hydrogen atom.[6] This leads to the formation of pyridine as a byproduct, thus reducing the yield of the desired coupled product.[7]
Q2: What is the mechanism of dehalogenation, and what reaction conditions favor it?
A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be formed from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace amounts of water. The Pd-H species can then react with the palladium-aryl intermediate, leading to the dehalogenated product.[7] Electron-deficient heteroaryl halides, like 3-bromopyridine, can be more prone to this side reaction.[6]
Q3: What strategies can be implemented to suppress dehalogenation?
A3: To minimize dehalogenation, consider the following adjustments:
-
Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally better choices.[7]
-
Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols.[7]
-
Ligand Screening: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation.[7]
-
Inert Atmosphere: While standard practice, ensuring a thoroughly deoxygenated and inert atmosphere is crucial as oxidative processes can be linked to the formation of species that lead to dehalogenation.
Homocoupling of Coupling Partners
Q1: What is homocoupling in a Suzuki reaction?
A1: Homocoupling refers to the self-coupling of the reaction partners. This can result in the formation of biphenyls (from the boronic acid) or bipyridines (from 3-bromopyridine).[6][8] Boronic acid homocoupling is generally more common.[6]
Q2: What are the primary causes of homocoupling?
A2: The presence of oxygen in the reaction mixture is a major promoter of boronic acid homocoupling.[6] The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes also lead to homocoupling.[9]
Q3: How can homocoupling be minimized?
A3: The following precautions can help to reduce homocoupling:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[4]
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.
-
Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess may favor homocoupling.[3]
Data Presentation
Table 1: Influence of Base on the Yield of Suzuki Coupling and Dehalogenation Side Product.
| 3-Halopyridine Substrate | Base | Desired Product Yield (%) | Dehalogenation Product Yield (%) | Reference |
| 3-Bromopyridine | K₂CO₃ | 95 | 3 | [7] |
| 2-Bromopyridine | K₃PO₄ | 90 | 5 | [7] |
| 5-Bromoindole | Cs₂CO₃ | 94 | 4 | [7] |
| 4-Bromotoluene | NaOt-Bu | 80 | 18 | [7] |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Table 2: Comparison of Reaction Conditions for the Suzuki Coupling of 3-Halopyridines.
| 3-Halopyridine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 96 | [3] |
| 3-Iodopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 2 | 98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine with Minimized Side Reactions
This protocol provides a starting point for the Suzuki coupling of 3-bromopyridine, employing conditions known to minimize common side reactions.
Materials:
-
3-Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or vial under an inert atmosphere, add 3-bromopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Turnover Protocol for Challenging Suzuki Couplings of 3-Halopyridines
This protocol is adapted for more challenging substrates, such as 3-chloropyridine, or when side reactions are particularly problematic.
Materials:
-
3-Chloropyridine (1.0 mmol)
-
Arylboronic acid pinacol ester (1.5 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
XPhos Pd G3 (Buchwald precatalyst, 0.01 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or t-BuOH)
-
Oven-dried vial with a magnetic stir bar and a Teflon-lined cap
Procedure:
-
In an inert atmosphere glovebox, add 3-chloropyridine, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst to an oven-dried vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial with the Teflon-lined cap.
-
If not in a glovebox, seal the vial and then evacuate and backfill with argon three times.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification procedure as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Bromo-2,6-dimethylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 3-Bromo-2,6-dimethylpyridine in synthetic chemistry. The inherent steric hindrance of this substrate, owing to the two methyl groups flanking the bromine atom, often necessitates careful optimization of reaction conditions to achieve high conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings.[1] These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with a substituted pyridine core.[1]
Q2: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A2: Low conversion rates with this substrate are frequently attributed to steric hindrance. The two methyl groups ortho to the bromine atom can impede the oxidative addition step in the catalytic cycle, which is the initial interaction of the palladium catalyst with the aryl bromide.[2] Other common causes include catalyst deactivation, inappropriate choice of ligand or base, and impure reagents.[3]
Q3: What are the common side products I might encounter?
A3: Common side products include the homocoupling of the boronic acid (in Suzuki reactions) and dehalogenation of this compound to form 2,6-dimethylpyridine.[3] Protodeboronation of the boronic acid is also a frequent issue in Suzuki couplings.[2] In Buchwald-Hartwig aminations, a potential side reaction is the hydrodehalogenation of the aryl halide.
Q4: How should I store and handle this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] It is classified as a skin and eye irritant and may cause respiratory irritation.[4][6] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5]
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of this compound with an organoboron reagent results in a low yield of the desired product.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Catalyst System | The steric hindrance of this compound often requires a highly active catalyst system. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can facilitate the challenging oxidative addition and reductive elimination steps.[2] |
| Inappropriate Base | The choice of base is critical. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and anhydrous.[3] |
| Suboptimal Solvent | The solvent system must be appropriate for the chosen base and be able to solubilize all reactants. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[7] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[7] |
| Low Reaction Temperature | Due to the reduced reactivity of the sterically hindered substrate, higher reaction temperatures (typically 80-110 °C) may be necessary to drive the reaction to completion.[7] |
| Reagent Quality | Ensure the purity of this compound and the organoboron reagent. Impurities can poison the catalyst. Boronic acids are susceptible to protodeboronation, so using fresh or purified reagents is recommended.[2][3] |
Low Conversion in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination of this compound with a primary or secondary amine yields minimal product.
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance | The steric bulk around the C-Br bond can hinder the approach of both the palladium catalyst and the amine. Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary to promote the reaction.[8] |
| Weak Base | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be needed.[9][10] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or a more active pre-catalyst might be necessary. |
| Inert Atmosphere | Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[10] |
| Amine Reactivity | The nature of the amine coupling partner is crucial. Less nucleophilic or sterically demanding amines may require more forcing conditions (higher temperature, longer reaction time, more active catalyst system). |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄; 2-3 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Methodology for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
In a separate vial, dissolve this compound and the amine in toluene.
-
Add the substrate solution to the flask containing the catalyst, ligand, and base.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 3430-31-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Bromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-2,6-dimethylpyridine by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound shows broad peaks and significant tailing during column chromatography. What could be the cause?
A1: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1]
Troubleshooting Steps:
-
Addition of a Basic Modifier: To minimize the interaction between your compound and the acidic silica gel, add a small amount of a basic modifier to your eluent.[1] A common choice is triethylamine (0.1-1%) or a few drops of ammonia in your mobile phase.[1]
-
Use of Neutralized Silica Gel: You can use silica gel that has been neutralized. This is done by washing the silica gel with a weak base solution (like triethylamine in the eluent) and then re-equilibrating it with the mobile phase.[1]
-
Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase such as neutral alumina or Florisil.[1]
Q2: I am having difficulty separating this compound from its impurities. How can I improve the separation?
A2: Poor separation can result from several factors, including an unoptimized eluent system, column overloading, or improper column packing.
Troubleshooting Steps:
-
Optimize the Eluent System: The choice of solvent system is critical for good separation. Use Thin-Layer Chromatography (TLC) to screen various solvent systems with different polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Adjust the ratio of these solvents to achieve a target Rf value of approximately 0.2-0.3 for your desired compound.
-
Column Loading: Avoid overloading the column. A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel. Overloading can lead to broad, overlapping bands.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation.
-
Dry Loading: If your crude product has limited solubility in the eluent, it can cause band broadening at the top of the column. In such cases, a dry loading technique is recommended. Dissolve your crude material in a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully load the resulting dry powder onto the column.[1]
Q3: My product seems to be degrading on the silica gel column, leading to low recovery. What can I do to prevent this?
A3: Decomposition on silica gel can be a problem for acid-sensitive compounds, including some pyridine derivatives.[2]
Troubleshooting Steps:
-
Deactivate the Silica Gel: As mentioned in Q1, neutralizing the silica gel with a base like triethylamine can prevent the degradation of acid-sensitive compounds.[2]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound is in contact with the stationary phase.[2]
-
Alternative Stationary Phases: Consider using less harsh stationary phases like neutral alumina.[2]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents for eluent (e.g., hexanes, ethyl acetate, diethyl ether)
- Triethylamine (optional, as a basic modifier)
- Chromatography column
- Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
- Collection tubes or flasks
- Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate or hexane:diethyl ether) to find the optimal eluent for separation. A good starting point, based on the structurally similar 3-Bromo-2-methylpyridine, is a hexane:diethyl ether mixture of 10:1.[3][4] Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed using a pipette.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure to start the elution process.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For basic compounds, consider neutralizing with triethylamine or using neutral alumina.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | The optimal ratio should be determined by TLC. A 10:1 hexane/diethyl ether system has been used for a similar compound.[3][4] |
| Target Rf Value | ~0.2 - 0.3 | This generally provides good separation. |
| Column Loading | 1-2% of silica gel weight | Overloading can lead to poor separation. |
| Basic Modifier | 0.1 - 1% Triethylamine | Add to the eluent to prevent peak tailing.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 3-Bromo-2,6-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium catalyst loading in cross-coupling reactions involving 3-Bromo-2,6-dimethylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound, a sterically hindered substrate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity/Decomposition: The palladium catalyst may be inhibited by the pyridine nitrogen or decompose at high temperatures.[1][2][3] | • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination with the pyridine nitrogen.[4] • Catalyst Choice: Screen different palladium sources, including pre-catalysts that are more stable and efficient at generating the active Pd(0) species.[5] • Reaction Temperature: If catalyst decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.[3] |
| Inefficient Oxidative Addition: The steric hindrance from the two methyl groups ortho to the bromine can impede the initial oxidative addition step.[6] | • Ligand Modification: Use sterically demanding ligands that can facilitate the oxidative addition for hindered substrates.[6] • Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome the slow reaction kinetics. | |
| Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.[5][7] | • Reagent Purification: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[2][7] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Presence of Hydride Sources: The palladium-aryl intermediate may react with trace water, alcohols, or other impurities, leading to the replacement of bromine with hydrogen.[2] | • Anhydrous Conditions: Use thoroughly dried solvents and reagents. • Scrutinize Reagents: Ensure the boronic acid or other coupling partners are free of impurities that could act as hydride donors.[2] |
| Homocoupling of Starting Materials: This can be promoted by the presence of oxygen.[3] | • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] Thoroughly degas all solvents.[3] | |
| Reaction Stalls or is Sluggish | Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate.[5] | • Parameter Screening: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, THF), and temperatures.[1][8] • Forcing Conditions: Consider higher temperatures or stronger bases if the reaction is sluggish, but be mindful of potential catalyst decomposition.[5] |
| Reproducibility Issues | Inconsistent Experimental Technique: Minor variations in reagent addition order, stirring rate, or inert atmosphere maintenance can lead to different outcomes.[7] | • Standardized Protocol: Adhere to a consistent and detailed experimental protocol.[7] Note the order of addition, ensure vigorous and consistent stirring, and maintain a robust inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst loading for Suzuki-Miyaura coupling with this compound?
A1: For sterically hindered substrates like this compound, a typical starting point for palladium catalyst loading is between 2-5 mol%.[1][8] However, the optimal loading is highly dependent on the specific ligand, base, and solvent system used. It is recommended to start with a screening of conditions to find the most efficient system for your specific coupling partners.
Q2: How does the steric hindrance of the two methyl groups in this compound affect the reaction?
A2: The ortho-methyl groups introduce significant steric bulk around the reaction center. This can hinder both the oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step to form the product.[6] To overcome this, the use of bulky, electron-rich ligands is often necessary to promote these key steps in the catalytic cycle.
Q3: I'm observing a significant amount of debrominated starting material. What is the cause and how can I prevent it?
A3: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. To prevent this, ensure all reagents and solvents are scrupulously dry and free of impurities that could act as hydride donors.[2]
Q4: Can I use the same conditions for a Buchwald-Hartwig amination of this compound?
A4: While the general principles are similar, the optimal conditions for a Buchwald-Hartwig amination will likely differ from a Suzuki-Miyaura coupling. Different ligands and bases are often required for C-N bond formation.[8][9] A separate optimization for the specific amine coupling partner is highly recommended.
Data Presentation
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of bromopyridine substrates. These should serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Data adapted from established procedures for substituted bromopyridines.[8] |
Table 2: Buchwald-Hartwig Amination Conditions for Bromopyridines
| Pd Source (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 80-110 | 4-24 | Varies |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2) | Toluene | 80-110 | 16 | High |
| General conditions based on protocols for 3-bromopyridines.[8][9] |
Table 3: Heck Reaction Conditions for Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| Representative conditions for Heck reactions of aryl bromides.[8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Preventing Catalyst Deactivation with Pyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when working with pyridine-containing substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction has low or no conversion.
This is the most common issue when using pyridine substrates and often points to rapid catalyst deactivation.
Possible Cause A: Catalyst Poisoning by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active metal center of the catalyst, effectively poisoning it and preventing the desired catalytic cycle from proceeding.[1][2][3] This is a form of chemical deactivation caused by strong chemisorption of the substrate or product onto catalytic sites.[4][5]
Solutions:
-
Modify the Substrate: Protonating or alkylating the nitrogen atom prevents it from binding to the metal catalyst and can activate the ring towards reduction.[3]
-
Employ Sterically Hindered Ligands: For cross-coupling reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create steric hindrance around the metal center, which can disfavor the binding of the pyridine nitrogen.[7]
-
Optimize Catalyst Choice: The choice of catalyst is highly substrate-dependent. For hydrogenations, catalysts like PtO₂, Rh/C, or Rh₂O₃ are often more effective and resistant to poisoning than standard Pd/C.[3]
-
Use a Pd(0) Source for C-H Functionalization: In some C-H activation reactions, using a Pd(0) precursor like Pd₂(dba)₃ under aerobic conditions can generate a highly reactive Pd(II) species on-site. This pathway can bypass the formation of stable, inactive pyridyl-palladium complexes that typically cause poisoning with Pd(II) sources.[1]
Possible Cause B: Inefficient Oxidative Addition or Catalyst Decomposition
The carbon-halide bond of a pyridine substrate may not be activating effectively, or the active catalyst species may be decomposing.
Solutions:
-
Change the Halide: If possible, switch from a chloropyridine to a bromopyridine or iodopyridine. C-Br and C-I bonds are generally more reactive in oxidative addition.[7]
-
Increase Reaction Temperature: Carefully increasing the temperature in 10-20 °C increments can promote oxidative addition. However, monitor closely for signs of decomposition.[7]
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient and rapid generation of the active catalytic species.[7]
-
Monitor for Palladium Black: The formation of a black precipitate is a visual indicator of catalyst decomposition, where active Pd(0) species agglomerate.[2][7] This can happen if the catalytic cycle is slow due to pyridine inhibition. Using bulky ligands can help stabilize the active species and prevent this.
Issue 2: My reaction shows poor selectivity and forms multiple products.
The formation of side products like dehalogenated pyridines or partially hydrogenated intermediates indicates that alternative reaction pathways are competing with the desired transformation.
Possible Cause: Sub-optimal Reaction Conditions or Catalyst Choice
The catalyst, solvent, base, temperature, and pressure all play a critical role in directing the reaction pathway.
Solutions:
-
Screen Catalysts and Supports: The choice of both the metal (e.g., Pd, Pt, Rh) and the support (e.g., carbon, alumina) can significantly influence selectivity.[8]
-
Optimize Reaction Conditions: Systematically screen parameters like temperature, pressure, and solvent. For example, higher temperatures can sometimes lead to over-hydrogenation or favor dehalogenation.[7][8]
-
Adjust Additives and Bases: In cross-coupling reactions, the choice of base is critical. For hydrogenations, adding a specific amount of an acidic additive can sometimes tune the selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in reactions with pyridine substrates?
There are three main mechanisms of catalyst deactivation:
-
Poisoning (Chemical Deactivation): This is the most prominent issue with pyridines. It involves the strong chemisorption of the nitrogen atom onto the catalyst's active sites, blocking them from reactants.[4][5] Impurities in the feedstock, such as sulfur compounds, can also act as severe poisons.[4][8]
-
Fouling (Mechanical Deactivation): This involves the physical deposition of substances onto the catalyst surface. In reactions with organic molecules like pyridine, this often takes the form of "coking," where carbonaceous residues are deposited, blocking pores and active sites.[4][9]
-
Thermal Degradation (Thermal Deactivation): High reaction temperatures can cause irreversible changes to the catalyst structure. This includes the loss of active surface area due to the agglomeration of metal particles (sintering) or the collapse of the support's pore structure.[4]
Q2: How can I determine the cause of my catalyst's deactivation?
Identifying the root cause is crucial for finding a solution.
-
Spiking Experiment: To test for poisoning by impurities, run the reaction with highly purified starting materials and solvents. If catalyst activity is restored, poisoning by an unknown impurity is the likely cause. You can then run a series of experiments where you "spike" the clean reaction with a small amount of a suspected poison to confirm its identity.[10]
-
Recycling Study: For heterogeneous catalysts, wash the catalyst thoroughly with a suitable solvent after the first run and dry it under vacuum. Use it in a subsequent run with fresh reactants. A significant drop in activity upon recycling suggests strong poisoning by the substrate or product, or mechanical fouling.[10]
-
Catalyst Characterization: Use analytical techniques like Transmission Electron Microscopy (TEM) to check for metal particle sintering or X-ray Diffraction (XRD) to look for changes in the catalyst's crystal structure.[10] Temperature-Programmed Desorption (TPD) with pyridine can be used to study the strength of its adsorption on the catalyst surface.[11]
Q3: Is it possible to regenerate a catalyst that has been deactivated by a pyridine substrate?
Regeneration depends entirely on the mechanism of deactivation.
-
For Fouling/Coking: Yes, catalysts deactivated by carbon deposition can often be regenerated. The most common method is oxidative regeneration (calcination), which involves a controlled burnout of the coke in a dilute stream of air or oxygen.[8][10] This process is exothermic and must be carefully controlled to avoid thermal damage (sintering) to the catalyst.[8]
-
For Poisoning: Regeneration is more difficult if the poison is strongly chemisorbed.
-
For Thermal Degradation: No, deactivation from sintering is irreversible. The only solution is to use a fresh batch of catalyst and operate at lower temperatures in the future.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling of a Halopyridine
This data illustrates the critical impact of base selection on reaction yield in a cross-coupling reaction prone to pyridine inhibition.
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
| Data compiled from a representative Suzuki-Miyaura coupling procedure.[7] |
Visualizations and Diagrams
Caption: Mechanism of catalyst poisoning by a pyridine substrate.
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Overview of strategies to prevent catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine
This protocol outlines a typical setup for a Suzuki-Miyaura reaction, which is sensitive to pyridine inhibition.[7]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), the boronic acid partner (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), and the phosphine ligand (e.g., SPhos, 2.2 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor for completion).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A stall in product formation before the starting material is consumed indicates potential catalyst deactivation.
-
Work-up: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Oxidative Regeneration of a Coked Catalyst (General Procedure)
This protocol provides a general method for removing carbon deposits (coke) from a deactivated heterogeneous catalyst.[8]
Caution: This process is exothermic and must be carefully controlled to avoid thermal damage (sintering) to the catalyst.
-
Purging: Place the coked catalyst in a tube furnace. Purge with a steady flow of an inert gas (e.g., nitrogen or argon) to remove any physically adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, slowly heat the catalyst to the target regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Once at temperature, gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Monitor the furnace temperature closely for any sharp increases (exotherms).
-
Hold: Maintain the temperature and oxidizing gas flow for 2-4 hours or until coke combustion is complete. This can be confirmed by analyzing the off-gas for CO₂.
-
Cooling: Switch back to a pure inert gas flow and cool the catalyst down to room temperature.
-
Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 12. mdpi.com [mdpi.com]
challenges in the scale-up synthesis of 3-Bromo-2,6-dimethylpyridine
Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylpyridine
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of this compound. It provides practical troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the bromination of 2,6-dimethylpyridine (2,6-lutidine).
Issue 1: Low Yield and Incomplete Conversion
-
Question: We are experiencing a significant drop in yield and observing a high percentage of unreacted 2,6-dimethylpyridine when moving from a 100 g scale to a 5 kg scale. What could be the cause?
-
Potential Causes:
-
Inadequate Mixing: In larger reactors, inefficient agitation can lead to poor distribution of the brominating agent, creating localized areas of low concentration and leaving some of the starting material unreacted.[1]
-
Sub-optimal Temperature Control: Poor heat dissipation in a large reactor can lead to temperature gradients. If the bulk temperature is too low, the reaction rate will decrease, resulting in incomplete conversion within the standard processing time.
-
Reagent Addition Rate: If the brominating agent is added too slowly for the larger volume, the overall reaction time may be insufficient. Conversely, too rapid an addition can lead to side reactions if not mixed efficiently.
-
-
Recommended Solutions:
-
Optimize Agitation: Ensure the reactor's agitator (impeller type and speed) is appropriate for the reaction volume and viscosity to achieve homogeneity.
-
Monitor Internal Temperature: Use calibrated temperature probes to monitor the internal reaction temperature accurately. Adjust the heating/cooling jacket response to maintain the target temperature.
-
Adjust Addition Profile: Re-evaluate the addition rate of the brominating agent for the larger scale. Consider a temperature-controlled addition, where the rate is linked to the ability of the reactor to maintain the set temperature.
-
Reaction Monitoring: Use in-process controls (e.g., GC or HPLC) to monitor the reaction's progress and confirm completion before proceeding with the workup.[1]
-
Issue 2: Formation of Di- and Tri-brominated Impurities
-
Question: Our final product is contaminated with significant levels of di-bromo and other poly-brominated species, which were minor impurities at the lab scale. How can we improve selectivity?
-
Potential Causes:
-
Poor Reagent Dispersion: Inefficient mixing can cause localized "hot spots" of high brominating agent concentration, leading to over-bromination of the pyridine ring.[1]
-
Excess Brominating Agent: An excess of the brominating agent is a primary cause of poly-bromination.[1] Inaccurate reagent charging at a larger scale can exacerbate this issue.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second and third bromination reactions relative to the first, reducing selectivity.
-
-
Recommended Solutions:
-
Controlled Addition: Add the brominating agent sub-surface to ensure it reacts quickly in the bulk solution rather than accumulating on the surface.
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often preferable to run the reaction with a slight excess of the starting material (2,6-dimethylpyridine) and recover the unreacted material later.
-
Strict Temperature Management: Maintain a consistent and controlled reaction temperature. A lower temperature may improve selectivity, though it might require a longer reaction time.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: During workup, we are struggling with emulsion formation during the aqueous wash, and the final distillation is providing a lower-than-expected purity. What can be done?
-
Potential Causes:
-
Emulsion Formation: The basic nature of pyridine derivatives can lead to emulsions during neutralization and washing steps, especially with vigorous mixing at a large scale.
-
Inadequate Phase Separation: In large-scale equipment, allowing insufficient time for phase separation can lead to carrying aqueous impurities into the organic layer.
-
Co-distillation of Impurities: Impurities with boiling points close to the product, such as isomers or unreacted starting material, can be difficult to separate by simple distillation.
-
-
Recommended Solutions:
-
Workup Modification:
-
Add a brine wash to help break emulsions.
-
Consider adding a small amount of a different organic solvent to alter the density of the organic phase and improve separation.
-
Minimize agitation intensity during washing steps.
-
-
Purification Strategy:
-
For purification on an industrial scale, fractional vacuum distillation is typically the most effective method.[2][3]
-
Ensure the distillation column has a sufficient number of theoretical plates to separate the product from close-boiling impurities.
-
Alternatively, consider converting the crude product to a salt (e.g., hydrochloride), crystallizing it for purification, and then liberating the free base.
-
-
Quantitative Data Summary
The following table presents representative parameters for the synthesis of this compound at different scales. Note: This data is illustrative and should be optimized for specific equipment and conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) |
| 2,6-Dimethylpyridine | 100 g | 5.0 kg |
| Bromine (Br₂) | 149 g (1.0 eq) | 7.45 kg (1.0 eq) |
| Solvent (e.g., H₂SO₄) | 500 mL | 25 L |
| Reaction Temperature | 80-90 °C | 80-90 °C (careful monitoring) |
| Addition Time | 1 hour | 4-6 hours |
| Reaction Time | 2-4 hours | 6-10 hours (monitor to completion) |
| Typical Yield | 75-85% | 65-80% |
| Typical Purity (Post-distillation) | >98% | >97% |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most common industrial synthesis involves the direct electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine).[4] This is typically achieved using elemental bromine (Br₂) in the presence of a strong acid like sulfuric acid, or alternatively with other brominating agents.
Q2: Is regioselectivity an issue in this synthesis? Why does bromination occur at the 3-position? A2: Regioselectivity is generally well-controlled in this specific synthesis. The two methyl groups at the 2- and 6-positions are ortho-, para-directing. However, the sterically hindered 4-position is less accessible. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring, but the methyl groups provide activation. The primary sites for electrophilic attack are the 3- and 5-positions, which are equivalent. Mono-bromination is readily achieved with controlled stoichiometry, leading predominantly to the 3-bromo product.
Q3: What are the primary safety concerns when scaling up this bromination reaction? A3: The main safety challenges are:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[5][6] Proper personal protective equipment (PPE), including respiratory protection, and handling in a well-ventilated area with a scrubber system for off-gases are critical.[7]
-
Exothermic Reaction: The bromination of pyridines is exothermic. On a large scale, the heat generated can be significant, posing a risk of a runaway reaction if not managed properly.[8] A robust cooling system and controlled addition of the brominating agent are essential.
-
Hydrogen Bromide (HBr) Off-gassing: The reaction generates HBr gas as a byproduct. The reactor must be equipped with a vent leading to a caustic scrubber to neutralize this corrosive and toxic gas.
Q4: Which brominating agent is preferred for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? A4:
-
Elemental Bromine (Br₂): This is often preferred for large-scale industrial synthesis due to its lower cost and high atom economy. However, it presents significant handling hazards.[5][9]
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally considered safer and easier to handle than liquid bromine, making it a common choice in lab and pilot-plant settings.[9] However, it is more expensive and generates succinimide as a byproduct, which must be removed during workup. For large-scale production, the cost and waste stream associated with NBS can be prohibitive.[8]
Q5: How can the crude product be effectively purified on an industrial scale? A5: The most common and effective method for purifying this compound at scale is fractional vacuum distillation .[2] This allows for the separation of the product from unreacted starting material, poly-brominated impurities, and non-volatile residues. The distillation should be performed under reduced pressure to avoid thermal degradation of the product. For certain applications requiring very high purity, purification via crystallization of a salt derivative may be considered.
Experimental Protocols
Pilot-Scale Synthesis of this compound (Illustrative 5 kg Protocol)
Disclaimer: This protocol is for informational purposes only. All procedures should be conducted by trained personnel with appropriate engineering controls and safety measures in place.
-
Reactor Setup:
-
Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and an outlet connected to a caustic scrubber with concentrated sulfuric acid (25 L).
-
Begin agitation and cool the acid to 0-5 °C using a chiller.
-
-
Reagent Addition:
-
Slowly add 2,6-dimethylpyridine (5.0 kg) to the sulfuric acid while maintaining the internal temperature below 20 °C. The formation of the pyridinium salt is exothermic.
-
Once the addition is complete, heat the mixture to 80-85 °C.
-
Using a dosing pump, add liquid bromine (7.45 kg) dropwise over 4-6 hours. Maintain the reaction temperature at 80-90 °C throughout the addition. Monitor the off-gas to ensure the scrubber is functioning effectively.
-
-
Reaction and Monitoring:
-
After the bromine addition is complete, maintain the reaction mixture at 90 °C for an additional 6-10 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC to ensure the consumption of the starting material is >95%.
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of sodium hydroxide in water.
-
Carefully and slowly transfer the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of the cold sodium hydroxide solution, keeping the temperature below 25 °C. The pH should be adjusted to 8-9.
-
-
Extraction:
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 L).
-
Combine the organic layers and wash with water (10 L) followed by a brine solution (10 L) to aid in phase separation.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Charge the crude oil to the distillation flask.
-
Distill under high vacuum to isolate the pure this compound. Collect the fraction at the appropriate boiling point and pressure (e.g., 56-58 °C at 2 mmHg).[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. icl-group-sustainability.com [icl-group-sustainability.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for minimizing debromination side products in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur in cross-coupling reactions?
Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling where the bromine substituent on the electrophile (e.g., an aryl bromide) is replaced by a hydrogen atom, yielding an undesired Ar-H byproduct instead of the target Ar-Nu product. This typically occurs through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the coordinated aryl group, releasing the debrominated product.[1][2]
Q2: What are the primary sources of the hydride that leads to debromination?
The hydride species can originate from several components in the reaction mixture:
-
Bases: Amine bases or residual hydroxides in carbonate or phosphate bases can be a source.[2]
-
Solvents: Protic solvents like alcohols or residual water can generate hydrides.[2][3]
-
Reagents: Impurities or degradation products from organometallic reagents, such as boronic acids, can sometimes contribute.
Q3: Which types of aryl bromides are most susceptible to debromination?
The tendency for debromination is highly dependent on the electronic nature and structure of the substrate.
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Electron-Deficient Systems: Aryl bromides with electron-withdrawing groups are generally more prone to this side reaction.[1]
-
N-Heterocyclic Halides: Substrates like brominated pyridines, pyrroles, indoles, and pyrazoles are particularly susceptible.[1][4] The nitrogen atom can coordinate to the palladium catalyst, influencing the reaction pathway.[1] For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, which may also promote side reactions.[1][4]
Q4: How does the choice of catalyst and ligand affect debromination?
The catalyst system is critical. The ligand's role is to stabilize the palladium center and promote the desired reductive elimination of the product over the debromination pathway.[1]
-
Bulky, Electron-Rich Ligands: Ligands such as the biaryl phosphines developed by Buchwald are often effective at accelerating the desired C-C or C-N bond formation, which can outcompete the rate of debromination.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also known to form highly active and stable catalysts that can minimize side reactions.[5]
Q5: Can the organometallic coupling partner (e.g., boronic acid) influence the rate of debromination?
Yes, indirectly. While the aryl bromide is the primary factor, a slow transmetalation step allows the palladium-aryl intermediate more time to undergo competing side reactions like debromination.[1] Using highly active and stable organometallic reagents, such as boronic esters (e.g., pinacol esters) instead of boronic acids, can lead to faster transmetalation and suppress debromination.[1][2][6]
Troubleshooting Guide
If you are observing significant debromination, follow this logical workflow and consult the detailed troubleshooting steps below.
Caption: A stepwise guide to troubleshooting debromination.
Issue 1: High Levels of Debrominated Byproduct Detected
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Potential Cause 1: Inappropriate Base. The base may be acting as a hydride source or be too strong for the substrate.
-
Solution: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7] Ensure the base is fully anhydrous.
-
-
Potential Cause 2: Sub-optimal Ligand. The ligand may not be sufficiently promoting the desired reductive elimination.[1]
-
Solution: Screen a set of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are known to accelerate the desired coupling, thereby minimizing the lifetime of intermediates that could lead to side reactions.[1]
-
-
Potential Cause 3: Protic Contaminants. The presence of water, alcohols, or other protic impurities can readily lead to the formation of Pd-H species.
Issue 2: Reaction is Sluggish, Leading to More Side Products
-
Potential Cause 1: Slow Oxidative Addition. The initial step of the catalytic cycle may be slow, particularly with aryl bromides that are not highly activated.
-
Potential Cause 2: Slow Transmetalation. The transfer of the organic group from the nucleophile (e.g., boron) to palladium may be the rate-limiting step.
Issue 3: Debromination is a Major Product with N-Heterocyclic Substrates
-
Potential Cause: N-H Acidity / Ring Electronics. For heterocycles with an N-H bond (like pyrroles or indoles), the acidic proton can be removed by the base, altering the electronic properties of the ring and promoting side reactions.[1][4]
Quantitative Data Summary
Optimizing reaction parameters is key to minimizing debromination. The following tables summarize the effect of different components on product distribution.
Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Yield (Coupled) | Yield (Debrominated) |
| 1 | 4-Bromotoluene | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75% | 15% |
| 2 | 4-Bromotoluene | SPhos | K₃PO₄ | Dioxane | 80 | 95% | <2% |
| 3 | 2-Bromopyridine | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 40% | 50% |
| 4 | 2-Bromopyridine | XPhos-Pd-G3 | K₃PO₄ | t-AmylOH | 100 | 92% | 5% |
Data is representative and compiled from general knowledge and trends reported in the literature.[1][9]
Table 2: Effect of Boron Reagent in Coupling with an Electron-Deficient Aryl Bromide
| Entry | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (Coupled) | Yield (Debrominated) |
| 1 | Phenylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 65% | 30% |
| 2 | Phenylboronic acid pinacol ester | K₃PO₄ | Dioxane | 90 | 4 | 91% | 4% |
| 3 | Potassium phenyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 90 | 6 | 88% | 7% |
This table illustrates the general principle that more stable and reactive boron reagents can lead to faster coupling and less debromination.[2][6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is adapted for a challenging, electron-deficient aryl bromide using a modern catalyst system.
-
Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a reaction flask equipped with a stir bar, add the aryl bromide (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times.[10]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction mixture can be further degassed by bubbling the inert gas through the solution for 10-15 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is useful for substrates prone to debromination or alkyne homocoupling under traditional Sonogashira conditions.[3][7]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).[7]
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.[7]
-
Reagent Addition: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.[7]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.[7]
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Mechanistic Visualization
The following diagram illustrates the competing pathways of desired coupling versus undesired debromination.
Caption: Competing pathways in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2,6-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-dimethylpyridine. The following information is intended to assist in the successful work-up and purification of reaction mixtures containing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is a general approach for the work-up of a reaction involving the basic this compound?
A1: Due to the basic nature of the pyridine nitrogen, a standard work-up procedure often involves an acid-base extraction to separate the desired product from non-basic impurities. A typical sequence includes:
-
Quenching the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride.
-
Extraction with an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Washing the organic layer with a dilute acid (e.g., 1 M HCl) to protonate the pyridine and move it to the aqueous layer, thus separating it from non-basic impurities.
-
Basification of the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyridinium salt.
-
Extraction of the desired product back into an organic solvent.
-
Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[1]
Q2: My 2,6-disubstituted pyridine product is a colored oil, but it is expected to be a colorless solid. What could be the issue?
A2: Discoloration in pyridine derivatives can often be attributed to the presence of impurities or degradation products.[1] Prolonged exposure to air and light may lead to the formation of colored byproducts. It is advisable to perform purity analysis using techniques like GC-MS or NMR spectroscopy to identify any contaminants.
Q3: I am having trouble with my Suzuki-Miyaura coupling reaction of this compound, and the yield is low. What are some common causes?
A3: Low yields in Suzuki-Miyaura couplings with pyridine halides can be due to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition.[2] It is crucial to use an appropriate ligand, base, and solvent system. Additionally, ensuring an inert atmosphere and using degassed solvents can be critical for success.
Q4: My product, a derivative of 2,6-dimethylpyridine, is "oiling out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" can happen if the product is impure or if the cooling process is too rapid. To resolve this, try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool at a much slower rate. If you are using a mixed solvent system, adding more of the solvent in which the compound has higher solubility can also be beneficial.[1]
Q5: I am not observing any crystal formation even after my solution has cooled down. What steps can I take to induce crystallization?
A5: If crystals do not form, your solution is likely not supersaturated. You can attempt to induce crystallization by:
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Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of the pure compound, if available.
-
Lowering the temperature further by placing the flask in an ice bath or refrigerator.
-
Reducing the solvent volume by evaporation and allowing the solution to cool again.[1]
Troubleshooting Guides
Purification of 2,6-Disubstituted Pyridine Products
| Problem | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | The product has some solubility in the aqueous layer, even in its neutral form. | Perform multiple extractions with the organic solvent to maximize recovery. |
| Emulsion formation at the interface of the organic and aqueous layers. | To break the emulsion, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.[1] | |
| Product "oils out" or fails to crystallize | The solution is too concentrated, or cooling was too rapid. | Add a small amount of additional solvent and allow the solution to cool more slowly. |
| The chosen solvent is not suitable for crystallization. | Test a range of solvents with varying polarities. Ethanol or dichloromethane can be good starting points. For nonpolar derivatives, consider pentane.[1] | |
| Impurities are inhibiting crystal formation. | Purify the material by another method, such as column chromatography, before attempting crystallization.[1] |
Experimental Protocols
Protocol 1: Work-up for Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical work-up procedure for a Suzuki-Miyaura cross-coupling reaction.
Reaction Components and Conditions:
| Component | Amount (mol equivalent) | Role |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₃PO₄ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Work-up Procedure:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilution: Dilute the reaction mixture with ethyl acetate and water.[2]
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer two more times with ethyl acetate.[2]
-
Combine and Wash: Combine all organic extracts and wash with brine.[2]
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[2]
Protocol 2: Work-up for Buchwald-Hartwig Amination of this compound
This protocol provides a general work-up for the Buchwald-Hartwig amination.
Work-up Procedure:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Add diethyl ether to the reaction mixture.[3]
-
Washing: Wash the resulting mixture with brine.[3]
-
Drying: Dry the organic layer over MgSO₄.[3]
-
Concentration: Remove the solvent by evaporation under reduced pressure.[3]
-
Purification: Recrystallize the product from a suitable solvent system, such as pentane/diethyl ether.[3]
Protocol 3: Work-up for Sonogashira Coupling of a Bromopyridine
This protocol describes a work-up for a Sonogashira cross-coupling reaction.
Work-up Procedure:
-
Quenching: After cooling the reaction mixture, add a saturated NH₄Cl solution.[4]
-
Extraction: Extract the mixture with ethyl acetate.[4]
-
Washing: Wash the combined organic extracts with brine.[4]
-
Drying: Dry the organic layer over Na₂SO₄.[4]
-
Concentration: Evaporate the solvent to obtain the crude product.
-
Purification: Further purification can be achieved by column chromatography.
Visualizations
References
solvent and base screening for 3-Bromo-2,6-dimethylpyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with the sterically hindered substrate, 3-bromo-2,6-dimethylpyridine.
Troubleshooting Guides
Low or No Product Yield
Low or no product yield is a common challenge encountered during the coupling reactions of this compound, primarily due to the steric hindrance from the two methyl groups flanking the bromine atom and the coordinating ability of the pyridine nitrogen.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] To mitigate this, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos that shield the palladium center.[2] Consider using well-defined Pd(II) precatalysts that are activated in situ to the active Pd(0) species, as this can sometimes circumvent issues with catalyst formation.[3] If the reaction stalls, it may indicate catalyst deactivation, possibly due to trace oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed.[3] The appearance of palladium black is a visual indicator of catalyst aggregation and deactivation.[3] |
| Inefficient Oxidative Addition | The C-Br bond in this compound is sterically hindered, which can slow down the oxidative addition step, often the rate-determining step.[2] Increasing the reaction temperature may be necessary to overcome the activation energy. Screening a panel of bulky, electron-rich ligands can also facilitate this step.[2] For particularly challenging substrates, higher boiling point solvents like xylenes may be required. |
| Inappropriate Solvent or Base Selection | The choice of solvent and base is critical and often interdependent. For Suzuki reactions, a common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1] For Buchwald-Hartwig aminations, anhydrous, non-polar aprotic solvents like toluene and dioxane are preferred. The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki reactions) and facilitating the catalytic cycle.[1][4] |
| Degradation of Coupling Partner | In Suzuki reactions, protodeboronation of the boronic acid can occur, especially in the presence of water.[2] To minimize this, use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), and ensure the reaction is thoroughly degassed.[2] |
Side Reactions
| Side Reaction | Mitigation Strategies |
| Homocoupling | The formation of bipyridine (from this compound) or biaryl (from the coupling partner) is a common side reaction. This is often promoted by the presence of oxygen.[5] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in situ reduction of a Pd(II) precatalyst, which can sometimes lead to homocoupling.[5] |
| Protodebromination (Hydrodehalogenation) | The replacement of the bromine atom with a hydrogen atom can occur as a competing side reaction. This can be minimized by the careful selection of the ligand and reaction conditions. Bulky phosphine ligands can sometimes suppress this side reaction. |
| Glaser Coupling (in Sonogashira Reactions) | The homocoupling of terminal alkynes is a common issue in Sonogashira reactions, often promoted by the copper(I) co-catalyst in the presence of oxygen.[5] To minimize Glaser coupling, ensure rigorous exclusion of oxygen. Lowering the reaction temperature and slow addition of the alkyne can also be beneficial.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of ligands for coupling reactions with the sterically hindered this compound?
A1: Due to the steric hindrance from the two ortho-methyl groups, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of a reactive monoligated palladium(0) species and facilitate both the oxidative addition and reductive elimination steps. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as SPhos, XPhos, and RuPhos are excellent starting points. For Sonogashira and Heck reactions, phosphine ligands like P(o-tolyl)₃ and P(t-Bu)₃ have shown success with similar hindered substrates.[6]
Q2: Which bases are recommended for Suzuki-Miyaura coupling of this compound?
A2: The choice of base is critical. For challenging Suzuki couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] These bases should ideally be finely powdered to ensure maximum reactivity. Stronger bases like sodium tert-butoxide (NaOtBu) can also be used, particularly in Buchwald-Hartwig aminations.[7]
Q3: What are the recommended solvent systems for these coupling reactions?
A3: For Suzuki-Miyaura reactions, a biphasic mixture of an aprotic organic solvent and water is common. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is a good starting point.[1] For Buchwald-Hartwig, Sonogashira, and Heck reactions, anhydrous aprotic solvents are typically used. Toluene, 1,4-dioxane, and DMF are common choices.[6][7] It is crucial to use anhydrous solvents, especially for Buchwald-Hartwig and Sonogashira reactions, to avoid unwanted side reactions.
Q4: How can I minimize the homocoupling of my boronic acid in a Suzuki-Miyaura reaction?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this side reaction, it is essential to rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas like argon for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also crucial. Using a Pd(0) catalyst source directly can also help reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[5]
Q5: At what temperature should I run my coupling reaction?
A5: Due to the steric hindrance of this compound, higher reaction temperatures are often required to achieve a reasonable reaction rate. For Suzuki and Buchwald-Hartwig reactions, temperatures in the range of 80-110 °C are common.[1][7] For Heck and Sonogashira reactions, temperatures can range from room temperature to 120 °C or higher, depending on the specific substrates and catalyst system.[6] It is always recommended to start with the conditions reported for similar substrates and then optimize the temperature as needed.
Data Presentation: Solvent and Base Screening
The following tables summarize common solvents and bases for various coupling reactions of bromopyridines, providing a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings. |
| Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane / H₂O (2:1) | - | - | ~80 | For a 4-pyridylboronic acid coupling. |
Table 2: Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | For 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane.[7] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | - | - | - | Recommended for electron-rich amines.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | For 3-bromo-2-methylpyridine with 4-methoxyphenylboronic acid (Suzuki). Bulky ligands are key. |
| [Pd(IPr)Cl₂]₂ | KOtAm | DME | 80 | - | - | Effective for amination of aryl chlorides and bromides.[9] |
Table 3: Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | 90 | For 3-bromo-2-methylpyridine with phenylacetylene.[6] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 | For 2-amino-3-bromopyridines with various terminal alkynes.[10] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | 16 | - | For 6-bromo-3-fluoro-2-cyanopyridine.[11] |
Table 4: Heck Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 78 | For 3-bromo-2-methylpyridine with styrene.[6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 | For 3-bromo-2-methylpyridine with n-butyl acrylate.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOAc | DMA | 120 | 20 | 72 | For 3-bromo-2-methylpyridine with 1-octene.[6] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[1]
-
Add the palladium catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[1]
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Representative Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium precatalyst, the ligand, and the base in a dry Schlenk flask.[8]
-
Add anhydrous toluene and the amine coupling partner via syringe.[8]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of 3-Bromo-2,6-dimethylpyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 3-Bromo-2,6-dimethylpyridine is a critical factor that directly impacts research outcomes and the quality of the final product. This guide provides an objective comparison of the primary analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data based on analyses of analogous compounds.
The principal methods for assessing the purity of substituted pyridines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The selection of an analytical method depends on factors such as the nature of potential impurities, required sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][2] | Quantitative purity, detection of non-volatile and thermally labile impurities.[3] | Versatile for a wide range of compounds; various detection methods available. | May require more complex method development and can consume larger volumes of solvents.[3] |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][3] | Quantitative purity, detection and quantification of volatile impurities and residual solvents.[3] | High resolution and sensitivity for volatile compounds; robust and reliable.[3] | Not suitable for non-volatile or thermally labile impurities.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure and quantity.[4][5] | Structural confirmation, identification and quantification of impurities without the need for reference standards of the impurities.[4] | Provides detailed structural information; can be a primary ratio method for purity assessment.[5] | Lower sensitivity compared to chromatographic methods for trace impurities.[3] |
Quantitative Data Summary
The following table summarizes projected key performance parameters for HPLC and GC methods for the analysis of this compound, based on validated procedures for similar pyridine-based compounds.[1]
| Parameter | HPLC Method (Projected) | Gas Chromatography (GC) Method (Projected) |
| Stationary Phase | C18 Reverse-Phase Column[1] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)[1] |
| Mobile Phase/Carrier Gas | Acetonitrile and Water Gradient[1] | Inert carrier gas (e.g., Helium, Nitrogen)[1] |
| Detection | UV-Vis Detector (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.005 - 0.02% |
| Limit of Quantification (LOQ) | 0.03 - 0.15% | 0.015 - 0.06% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Method
This section provides a detailed methodology for the purity determination of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: High-purity helium or nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Injection: 1 µL, split ratio 20:1.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.[1]
Data Analysis: Purity is determined by the area percent of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used as a primary method for purity assessment without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.[2]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
References
GC-MS Analysis for the Identification of Brominated Dimethylpyridine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomers of brominated dimethylpyridines, also known as brominated lutidines, are critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering high-resolution separation and sensitive detection. This guide provides a comparative overview of GC-MS methodologies for the analysis of these isomers, supported by predicted data and detailed experimental protocols.
Comparison of GC-MS Parameters for Isomer Separation
The successful separation of brominated dimethylpyridine isomers is highly dependent on the choice of the gas chromatography column and the oven temperature program. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are a common starting point and separate isomers primarily based on their boiling points. More polar columns can offer alternative selectivity based on dipole-dipole interactions.
The following table provides a predicted comparison of retention times for monobrominated isomers of 2,6-dimethylpyridine on two common types of GC columns.
| Isomer | Predicted Retention Time (min) - Non-Polar Column (e.g., DB-5ms) | Predicted Retention Time (min) - Polar Column (e.g., DB-WAX) | Key Identifying Ions (m/z) |
| 3-Bromo-2,6-dimethylpyridine | 12.5 | 14.8 | 185, 187 (M+), 106, 77 |
| 4-Bromo-2,6-dimethylpyridine | 12.8 | 15.5 | 185, 187 (M+), 106, 77 |
Note: The retention times are predicted based on the general elution order of substituted pyridines and are subject to variation based on specific instrument conditions. The mass-to-charge ratios (m/z) reflect the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Experimental Protocols
Below are detailed protocols for the GC-MS analysis of brominated dimethylpyridine isomers. These should serve as a starting point and may require optimization for specific instrumentation and isomer mixtures.
Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions of each brominated dimethylpyridine isomer in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Solution: Create a mixed isomer working solution by diluting the stock solutions to a final concentration of approximately 10-50 µg/mL in the same solvent.
-
Sample Matrix: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and minimize matrix effects.
GC-MS Instrumentation and Conditions
Method 1: Non-Polar Column (Primary Analysis)
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/splitless inlet in split mode (10:1)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: Hold at 280°C for 5 minutes
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the molecular ions (e.g., m/z 185 and 187) and key fragment ions.
-
Method 2: Polar Column (Confirmation and Alternative Selectivity)
-
GC System and Mass Spectrometer: As in Method 1
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector and Carrier Gas: As in Method 1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 8°C/min to 240°C
-
Final hold: Hold at 240°C for 10 minutes
-
-
MSD Parameters: As in Method 1
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the GC-MS analysis of brominated dimethylpyridine isomers and the expected fragmentation pathway.
GC-MS analysis workflow for brominated dimethylpyridines.
Predicted fragmentation of a monobrominated dimethylpyridine.
A Comparative Guide to HPLC and Alternative Methods for the Quantification of 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for the quantitative analysis of 3-Bromo-2,6-dimethylpyridine. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist in selecting the most suitable analytical method for your research and development needs.
Introduction to Analytical Techniques for this compound Quantification
This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. The selection of an appropriate analytical technique is paramount for obtaining reliable results.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it a robust choice for the analysis of substituted pyridines.[1][2]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers excellent sensitivity and selectivity for halogenated compounds.
-
UV-Vis Spectroscopy is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a valuable tool for rapid concentration measurements in relatively pure samples.
This guide will delve into the specifics of each of these techniques, providing a framework for informed method selection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is often the preferred method for the quantification of substituted pyridines due to its high resolving power and adaptability. A reversed-phase HPLC method is proposed for the analysis of this compound.
Detailed Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested, aiming for a concentration within the calibration range.
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Alternative Analytical Methods
While HPLC is a robust technique, GC and UV-Vis spectroscopy offer alternative approaches for the quantification of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile compounds like this compound, often providing high resolution and sensitivity.[3]
Detailed Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Split/splitless injector
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split ratio 20:1)
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or another suitable volatile solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, aiming for a concentration within the calibration range.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the concentration of a substance in a solution, provided that the analyte has a significant absorbance at a specific wavelength and the sample matrix is not complex.
Detailed Experimental Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Measurement Parameters:
-
Solvent: Methanol or Ethanol
-
Wavelength Scan: 200-400 nm to determine the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is typically around 260 nm.
-
Quantification Wavelength: λmax
-
Blank: The solvent used for sample preparation.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to create a calibration curve with absorbance values typically between 0.1 and 1.0 AU.
-
Sample Solution: Prepare the sample solution to have an expected absorbance within the linear range of the calibration curve.
Comparative Performance of Analytical Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the expected performance of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 1.5 - 3 µg/mL | 3 - 15 µg/mL |
| Specificity | High | High | Low |
| Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | High | Moderate to High | Low |
Logical Decision-Making for Method Selection
The selection of the most appropriate analytical technique involves considering several factors related to the sample and the analytical goals. The following diagram illustrates a logical workflow for choosing between HPLC, GC, and UV-Vis spectroscopy.
Caption: Decision tree for analytical method selection.
Conclusion
For the robust and reliable quantification of this compound, particularly in complex matrices or when high sensitivity is required, HPLC stands out as the most suitable technique. It offers excellent specificity, accuracy, and precision. GC-FID is a strong alternative, especially when analyzing for volatile impurities or when HPLC is unavailable. UV-Vis Spectroscopy serves as a valuable tool for quick, high-throughput analysis of relatively pure samples where high specificity is not a critical requirement. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to develop and validate the most appropriate analytical method for their specific needs.
References
Navigating Steric and Electronic Effects: A Comparative Guide to the Reactivity of 3-Bromo-2,6-dimethylpyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Bromopyridines are indispensable heterocyclic halides, but their reactivity in pivotal cross-coupling reactions is not uniform. This guide provides an objective comparison of 3-Bromo-2,6-dimethylpyridine with other bromopyridine isomers, offering experimental data and detailed protocols to inform synthetic strategy.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom generally deactivates the ring towards electrophilic substitution but activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.[1][2] The position of the bromine atom relative to the nitrogen is a primary determinant of this electronic activation. Generally, the reactivity order for unsubstituted isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2][3] This is because the carbon atoms at the 2- and 4-positions are more electron-deficient, facilitating the oxidative addition of the palladium catalyst.[2][3]
This compound presents a unique case where, in addition to the inherently lower electronic activation of the C3 position, significant steric hindrance is introduced by the two methyl groups flanking the nitrogen atom. These ortho-substituents can impede the approach of the bulky palladium catalyst complex to the C-Br bond, thereby reducing reaction rates and often necessitating more forcing conditions to achieve comparable yields to less hindered analogues.[4][5]
Comparative Performance in Cross-Coupling Reactions
The following sections provide a quantitative comparison of this compound's performance against other isomers in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is sensitive to both electronic and steric effects. While 2- and 4-bromopyridines are highly reactive, 3-bromopyridines typically require more active catalysts or higher temperatures. The steric bulk in this compound further exacerbates this, often leading to lower yields or requiring specialized conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Bromopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 | [6] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~98 | [2] |
| This compound | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~70-80¹ | [7][8][9] |
¹Yields are for mono-arylation at the 3-position of a related substrate, 3,4,5-tribromo-2,6-dimethylpyridine, indicating the feasibility under optimized conditions. Direct comparative data with phenylboronic acid is extrapolated.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forges C-N bonds, a crucial transformation in pharmaceutical chemistry. The reactivity trends mirror those of Suzuki coupling. The proximity of the nitrogen lone pair in 2-bromopyridine can sometimes inhibit the catalyst, though specialized ligands can overcome this.[2] The steric shielding in this compound makes the C-N bond formation particularly challenging compared to its isomers.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines with Aniline
| Bromopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃/BINAP (2/3) | NaOtBu | Toluene | 80 | 18 | High | [10] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/XPhos (2/4) | K₂CO₃ | t-AmylOH | 110 | 18 | ~95 | [11] |
| 4-Bromopyridine | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 100 | 24 | High | [12] |
| This compound | Aniline | Requires more forcing conditions; higher catalyst loading and/or advanced ligands expected. | NaOtBu | Toluene | >110 | >24 | Moderate | (Predicted) |
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an organic halide. This reaction is generally robust, but the reactivity of bromopyridines still follows the established electronic trend. For sterically hindered substrates like this compound, higher temperatures and carefully optimized catalyst systems are often necessary to achieve efficient coupling.
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridines with Phenylacetylene
| Bromopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5) | Et₃N | DMF | 100 | 3 | 94 | [13] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | THF | 65 | 6 | ~85-95 | [14] |
| 4-Bromopyridine | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 4 | 92 | [15] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (5/10) | i-Pr₂NEt | THF | 60 | 16 | 85 (mono) | [16][17] |
Visualizing Reactivity Factors and Experimental Design
To better understand the interplay of factors governing reactivity and the general workflow of these reactions, the following diagrams are provided.
Caption: Logical relationship of factors affecting bromopyridine reactivity.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each of the discussed transformations, which should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Materials: Bromopyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv), and anhydrous solvent (e.g., Toluene, Dioxane, DMF) with 10-20% water.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, boronic acid, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[18]
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: Bromopyridine (1.0 equiv), amine (1.1-1.3 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), strong base (e.g., NaOtBu, 1.4 equiv), and anhydrous toluene.
-
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk flask, combine the palladium precatalyst, ligand, and base.
-
Add anhydrous toluene and stir for several minutes to form the active catalyst.
-
Add the bromopyridine and then the amine.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with stirring for the required duration (monitor by TLC or LC-MS).[1][11]
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.[10]
-
General Protocol for Copper-Free Sonogashira Coupling
-
Materials: Bromopyridine (1.0 equiv), terminal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv), and anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromopyridine and the palladium catalyst.
-
Evacuate and backfill with inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The reactivity of bromopyridines is a nuanced interplay of electronic effects dictated by the bromine's position and steric factors imposed by other substituents. While 3-bromopyridines are inherently less reactive than their 2- and 4-isomers, the case of this compound demonstrates the profound impact of steric hindrance. The flanking methyl groups significantly shield the reaction center, necessitating more forcing conditions, higher catalyst loadings, or the use of advanced, sterically bulky phosphine ligands to achieve successful cross-coupling. This guide provides the foundational data and protocols for scientists to navigate these challenges, enabling the strategic incorporation of this valuable, albeit challenging, building block into complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. kbfi.ee [kbfi.ee]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Validating the Structure of 3-Bromo-2,6-dimethylpyridine: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3-Bromo-2,6-dimethylpyridine. By leveraging predicted data from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, we demonstrate how these powerful analytical tools can definitively confirm the molecule's connectivity and substitution pattern.
The precise arrangement of substituents on the pyridine ring is critical for the chemical and biological properties of this compound. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for resolving ambiguities and providing a comprehensive structural portrait.[1][2] This guide will walk through the expected correlations in COSY, HSQC, and HMBC spectra that would serve as the chemical fingerprint for this specific isomer.
Predicted 2D NMR Correlation Data
The following tables summarize the predicted through-bond correlations for this compound. These predictions are based on established NMR principles and typical chemical shifts for similar pyridine derivatives.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H4 (~7.3-7.5) | H5 (~7.0-7.2) |
| H5 (~7.0-7.2) | H4 (~7.3-7.5) |
This table outlines the expected proton-proton coupling network. A cross-peak in a COSY spectrum indicates that the two protons are coupled, typically through two or three bonds.[2][3]
Table 2: Predicted ¹H-¹³C HSQC Correlations (One-Bond)
| Carbon (δ, ppm) | Attached Proton (δ, ppm) |
| C4 (~138-140) | H4 (~7.3-7.5) |
| C5 (~122-124) | H5 (~7.0-7.2) |
| C7 (~22-24) | H7 (~2.4-2.6) |
| C8 (~24-26) | H8 (~2.5-2.7) |
The HSQC experiment correlates protons directly to the carbons they are attached to, providing a clear map of C-H single bonds.[1][2]
Table 3: Predicted ¹H-¹³C HMBC Correlations (Multiple-Bond)
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Expected J-Coupling |
| H4 (~7.3-7.5) | C2 (~158-160), C6 (~156-158), C5 (~122-124) | ²J, ³J |
| H5 (~7.0-7.2) | C3 (~120-122), C4 (~138-140), C6 (~156-158) | ²J, ³J |
| H7 (~2.4-2.6) | C2 (~158-160), C3 (~120-122), C6 (~156-158) | ²J, ³J |
| H8 (~2.5-2.7) | C2 (~158-160), C5 (~122-124), C6 (~156-158) | ²J, ³J |
HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete carbon skeleton and identifying the positions of quaternary carbons and substituents.[3][4]
Experimental Workflow and Structure Validation
The process of validating the structure of this compound using 2D NMR follows a systematic workflow. This involves sample preparation, data acquisition, and detailed spectral analysis to confirm the predicted correlations.
Detailed Experimental Protocols
The following are standard protocols for acquiring high-quality 2D NMR data for a small molecule like this compound on a modern NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shift range and optimize parameters for the 2D experiments.
-
¹³C NMR: A proton-decoupled carbon spectrum should be acquired to identify the number of unique carbon environments.
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments) is recommended for clean spectra.
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (ns): Typically 2-4 scans per increment.
-
Number of Increments (td1): 256-512 increments in the indirect dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A phase-sensitive, gradient-selected HSQC with sensitivity enhancement is preferable (e.g., hsqcedetgpsisp on Bruker instruments).
-
Spectral Width: The direct dimension (F2) corresponds to the proton chemical shift range, and the indirect dimension (F1) corresponds to the carbon chemical shift range.
-
¹J(C,H) Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz.
-
Number of Scans (ns): 4-8 scans per increment.
-
Number of Increments (td1): 128-256 increments in the indirect dimension.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A gradient-selected HMBC is standard (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: Similar to HSQC, with F2 for proton and F1 for carbon.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of long-range couplings, typically set to 8-10 Hz.
-
Number of Scans (ns): 8-16 scans per increment due to the lower intensity of long-range correlations.
-
Number of Increments (td1): 256-512 increments in the indirect dimension.
-
Data Processing:
-
The acquired free induction decays (FIDs) are processed using a Fourier transform in both dimensions.
-
Phase and baseline correction are applied to obtain the final 2D spectra.
By systematically applying these 2D NMR techniques and comparing the resulting data with the predicted correlations, researchers can unequivocally validate the structure of this compound, ensuring the integrity of their chemical studies.
References
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling with 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, the successful coupling of sterically hindered substrates, such as 3-bromo-2,6-dimethylpyridine, is highly dependent on the judicious selection of the phosphine ligand. The steric bulk and electron-rich nature of the ligand are critical factors in overcoming the challenges posed by the two methyl groups flanking the bromine atom, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle. This guide provides a comparative analysis of ligands for the Suzuki-Miyaura reaction with this compound, supported by experimental data to facilitate ligand selection for this challenging transformation.
Performance Comparison of Ligands
Below is a summary of the performance of SPhos, a highly effective Buchwald ligand, in the Suzuki-Miyaura coupling of a sterically hindered 2,6-dimethylpyridine derivative. This data serves as a strong benchmark for what can be expected when coupling this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Substrate | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 50 | 1 | ortho-methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | 82 (sum of mono-arylated products)[1] |
Note: The yield presented is for the mono-arylation of a more complex tribrominated substrate. It is anticipated that the coupling of this compound with a less hindered boronic acid, such as phenylboronic acid, would proceed with high efficiency using this catalytic system. Other bulky biaryl phosphine ligands like XPhos and RuPhos are also expected to perform well in this reaction, as they are frequently employed for sterically demanding couplings.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful execution of Suzuki-Miyaura reactions. The following is a representative procedure adapted from the literature for the coupling of a sterically hindered bromopyridine using the SPhos ligand.
General Procedure for the Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the SPhos ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the key processes in this synthetic transformation, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound requires careful selection of a bulky and electron-rich phosphine ligand to achieve high efficiency. Based on data from structurally related substrates, Buchwald biaryl phosphine ligands, particularly SPhos, are highly recommended. The provided experimental protocol serves as a robust starting point for developing a successful coupling reaction. Researchers should consider screening a small set of these specialized ligands to identify the optimal conditions for their specific arylboronic acid coupling partner.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyridine derivatives is a cornerstone of medicinal chemistry and drug development. 3-Bromo-2,6-dimethylpyridine, in particular, serves as a versatile intermediate for introducing the 2,6-dimethylpyridine scaffold into larger molecules via cross-coupling reactions. Selecting the optimal synthetic pathway requires a careful balance of cost, efficiency, scalability, and safety. This guide provides a detailed cost-benefit analysis of the most prominent synthetic route and discusses other potential pathways.
Route 1: Direct Electrophilic Bromination of 2,6-Dimethylpyridine
The most direct and industrially relevant method for synthesizing this compound is the electrophilic bromination of the readily available starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine). While the pyridine ring is generally deactivated towards electrophilic substitution, the reaction can be driven to high efficiency under strongly acidic conditions using fuming sulfuric acid (oleum).
Logical Workflow
Experimental Protocol
This protocol is based on established methods for the bromination of pyridine derivatives in fuming sulfuric acid[1][2][3][4].
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add 2,6-dimethylpyridine (1.0 mol, 107.15 g) to fuming sulfuric acid (oleum, ~20% SO₃, approx. 4-5 equivalents) while cooling in an ice bath to manage the initial exotherm.
-
Bromine Addition: Slowly add liquid bromine (0.5 mol, 80.0 g, 25.6 mL) dropwise to the stirred solution, maintaining the temperature below 20°C. Caution: Bromine is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 8-10 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling to keep the temperature below 30°C.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Cost-Benefit Analysis: Route 1
| Parameter | Data/Observation | Benefit | Cost/Drawback |
| Starting Material Cost | 2,6-Dimethylpyridine is inexpensive (~$12-16/kg). | Highly cost-effective for large-scale synthesis. | - |
| Reagent Cost | Bromine (~
| Low overall reagent expenditure. | - |
| Yield | Reported as "excellent," likely in the 80-90% range based on analogous reactions[1][5]. | High efficiency and material throughput. | - |
| Process Simplicity | Single synthetic step. | Reduces labor, time, and potential for material loss between steps. | - |
| Scalability | The use of inexpensive bulk chemicals and a one-step process makes it highly scalable. | Suitable for industrial production. | Requires equipment capable of handling highly corrosive reagents and high temperatures. |
| Safety & Handling | Involves highly corrosive (oleum) and toxic (bromine) reagents at high temperatures. | - | Significant safety protocols and specialized equipment are required. |
| Environmental Impact | Generates significant acidic and basic aqueous waste during workup. | - | Requires extensive waste treatment. |
Quantitative Data Summary: Route 1
The following table outlines the estimated reagent costs for the synthesis of one mole of this compound (186.05 g), assuming a conservative 80% yield.
| Reagent | Molar Mass ( g/mol ) | Moles Req. (per mole product) | Mass Req. (g) | Est. Bulk Price ($/kg) | Cost per Mole Product ($) |
| 2,6-Dimethylpyridine | 107.15 | 1.25 | 133.9 | $14.00 | $1.87 |
| Bromine (Br₂) | 159.81 | 0.625 | 99.9 | $4.00 | $0.40 |
| Fuming Sulfuric Acid | ~99 (as H₂SO₄+SO₃) | ~5.0 (equiv.) | ~625 | $1.00 | $0.63 |
| Total Estimated Cost | ~$2.90 |
Alternative Synthetic Routes (Conceptual Comparison)
While direct bromination is the most documented route, other classical synthetic strategies are theoretically possible. However, detailed experimental data for these pathways applied specifically to this compound are scarce in published literature, making a direct quantitative comparison challenging.
Route 2: Sandmeyer Reaction via 3-Amino-2,6-dimethylpyridine
This multi-step approach would involve the nitration of 2,6-dimethylpyridine, reduction of the nitro group to an amine, and subsequent diazotization followed by a copper-catalyzed Sandmeyer reaction[6][7].
-
Potential Benefits: The Sandmeyer reaction is a well-established and generally reliable transformation. It avoids the use of elemental bromine and highly corrosive oleum in the final step.
-
Significant Drawbacks:
-
Multiple Steps: A three-step synthesis (nitration, reduction, diazotization) will almost certainly have a lower overall yield and be more labor-intensive and costly than a one-step route.
-
Safety: Diazonium salts are potentially unstable and can be explosive, posing significant safety risks, especially on a large scale.
Route 3: Bromination of 2,6-Dimethylpyridine-N-oxide
This strategy involves first oxidizing the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic substitution. After bromination, the N-oxide group would be removed.
-
Potential Benefits: N-oxide activation can sometimes offer different regioselectivity compared to direct substitution on the parent pyridine.
-
Significant Drawbacks:
-
Regioselectivity Issues: Electrophilic attack on pyridine N-oxides typically favors the 4-position. While protocols for 2- or 3-halogenation exist, they are often substrate-specific and may not be efficient for this particular molecule.
-
Multiple Steps: This is a three-step process (oxidation, bromination, deoxygenation), which increases complexity and cost. The deoxygenation step requires additional reagents like PCl₃.
-
Reagent Cost: Oxidizing agents like m-CPBA can be expensive, adding significantly to the overall cost.
-
Conclusion
Based on available experimental data and economic factors, Route 1: Direct Electrophilic Bromination is the superior method for the synthesis of this compound. Its single-step process, high reported yields, and use of inexpensive commodity chemicals make it the most cost-effective and scalable option.
While this route requires careful handling of hazardous materials, these challenges are manageable in an industrial or properly equipped laboratory setting. The alternative Sandmeyer and N-oxide routes suffer from a lack of specific, high-yielding protocols and the inherent inefficiencies of multi-step syntheses, rendering them less practical for large-scale production without significant process development. For researchers and drug development professionals, the direct bromination pathway offers the most reliable and economical access to this valuable building block.
References
A Comparative Guide to 3-Bromo-2,6-dimethylpyridine and 3,5-dibromo-2,6-dimethylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, halogenated pyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3-Bromo-2,6-dimethylpyridine and 3,5-dibromo-2,6-dimethylpyridine are two key intermediates that, while structurally similar, offer distinct synthetic advantages and reactivity profiles. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Structural and Reactivity Overview
The primary distinction between these two compounds lies in the number and position of the bromine substituents on the 2,6-dimethylpyridine core. This seemingly subtle difference significantly influences the electronic properties and steric environment of the pyridine ring, thereby dictating their reactivity in various cross-coupling and functionalization reactions.
This compound possesses a single bromine atom at the C3 position. This substitution pattern makes it an ideal substrate for introducing a single functional group at a specific vector on the pyridine ring. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
3,5-dibromo-2,6-dimethylpyridine , on the other hand, features two bromine atoms at the C3 and C5 positions. This opens up possibilities for sequential or double functionalization, allowing for the introduction of two different or identical substituents. The ability to selectively react at one bromine site over the other is a key consideration in its synthetic applications.
Comparative Performance in Key Cross-Coupling Reactions
The utility of these brominated pyridines is most evident in their participation in palladium-catalyzed cross-coupling reactions. Below is a summary of their comparative performance based on available experimental data for structurally related compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic environment of the C-Br bond.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | Analogous to this compound, demonstrating feasibility.[1] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | Selective mono-arylation is achievable on a dibrominated heterocycle.[2][3] |
| 3,4,5-tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | - | - | - | - | - | Quantitative | Demonstrates high reactivity of brominated 2,6-dimethylpyridines.[4][5][6] |
Analysis: While direct comparative data is scarce, the available information on analogous systems suggests that this compound is a reliable substrate for mono-arylation. For 3,5-dibromo-2,6-dimethylpyridine, selective mono-arylation is a key synthetic challenge and opportunity, often requiring careful optimization of reaction conditions to avoid di-substitution. The higher reactivity of the C-Br bond in polybrominated pyridines can be advantageous but also complicates selective transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 6 | 90 | High yield for a closely related monobrominated pyridine.[7] |
| 3,5-dibromo-2,6-dichloropyridine | Terminal Alkynes | - | - | - | - | - | Good | Demonstrates successful mono- and di-alkynylation on a related polyhalogenated pyridine.[8][9] |
| 5- or 6-bromo-3-fluoro-2-cyanopyridines | Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 16 | - | Mild reaction conditions are possible for Sonogashira coupling of bromopyridines.[10] |
Analysis: this compound is expected to undergo efficient Sonogashira coupling to provide mono-alkynylated products in high yields. For 3,5-dibromo-2,6-dimethylpyridine, selective mono-alkynylation is feasible, followed by a second coupling to introduce a different alkyne, offering a pathway to unsymmetrical di-alkynylated pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.
| Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | Demonstrates the feasibility of amination on a sterically similar substrate.[11] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp | NaOBut | Toluene | 80 | - | 55-98 | High yields can be achieved with various amines.[12] |
| 2-Bromo-6-methylisonicotinaldehyde | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | - | 60 | Successful amination in the presence of a sensitive aldehyde group.[13] |
Analysis: Both this compound and 3,5-dibromo-2,6-dimethylpyridine are expected to be viable substrates for Buchwald-Hartwig amination. For the dibromo- derivative, selective mono-amination would likely require careful control of stoichiometry and reaction conditions to prevent the formation of the di-aminated product. The choice of base is critical, with stronger bases like sodium tert-butoxide often being effective.[13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Brominated 2,6-Dimethylpyridines
Materials:
-
Brominated 2,6-dimethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.4 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated 2,6-dimethylpyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, which are a critical class of targeted cancer therapeutics. Both 3-bromo- and 3,5-dibromo-2,6-dimethylpyridine can serve as starting materials for the synthesis of complex molecules that target specific signaling pathways involved in cell proliferation and survival.
For example, a substituted pyridine core can be elaborated through sequential cross-coupling reactions to generate molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Caption: Synthetic route to a kinase inhibitor precursor and its mechanism of action.
Conclusion
Both this compound and 3,5-dibromo-2,6-dimethylpyridine are valuable and versatile building blocks in organic synthesis. The choice between the two depends largely on the synthetic strategy and the desired final product.
-
This compound is the reagent of choice for the straightforward synthesis of mono-functionalized 2,6-dimethylpyridine derivatives. Its single reactive site simplifies reaction outcomes and purification.
-
3,5-dibromo-2,6-dimethylpyridine offers a more complex but powerful platform for the synthesis of di-substituted 2,6-dimethylpyridines. It allows for the introduction of two functional groups, either identical or different, through sequential or one-pot reactions. However, achieving high selectivity in mono-functionalization reactions requires careful optimization of reaction conditions.
Researchers should consider the target molecule's complexity and the desired substitution pattern when selecting between these two key intermediates. A thorough understanding of their respective reactivity profiles will enable more efficient and successful synthetic campaigns in the development of novel pharmaceuticals and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Regioselectivity in the Bromination of 2,6-Dimethylpyridine
For researchers, scientists, and drug development professionals, achieving precise control over reaction regioselectivity is paramount. This guide provides a comparative analysis of methods for the bromination of 2,6-dimethylpyridine, offering experimental protocols and data to definitively confirm the resulting isomeric products.
The bromination of 2,6-dimethylpyridine can yield three primary products: substitution on the pyridine ring at the 3- or 4-position, or substitution on one of the methyl groups. The reaction conditions employed are the critical determinant of the resulting regioselectivity. This guide will explore methods favoring each of these outcomes and detail the spectroscopic techniques required to verify the product structure.
Understanding the Regioselectivity
The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the two methyl groups are activating and direct incoming electrophiles. In the case of 2,6-dimethylpyridine, the positions ortho and para to the methyl groups are the 3, 5, and 4 positions. The steric hindrance from the methyl groups at the 2- and 6-positions can influence the site of substitution.
Under electrophilic conditions, bromination is expected to occur at the less sterically hindered 3-position or the electronically favorable 4-position. Conversely, under free-radical conditions, bromination will preferentially occur at the benzylic position of the methyl groups.
Comparative Analysis of Bromination Methods
Here, we compare three primary methods for the bromination of 2,6-dimethylpyridine, each favoring a different regioisomer.
| Method | Primary Product | Reagents | Conditions |
| Electrophilic Aromatic Substitution | 3-Bromo-2,6-dimethylpyridine | Bromine, Fuming Sulfuric Acid (Oleum) | Moderate temperature |
| Sandmeyer-type Reaction | 4-Bromo-2,6-dimethylpyridine | 4-Amino-2,6-lutidine, HBr, NaNO₂, Br₂ | Low temperature (-15 to 3 °C), multi-step |
| Free-Radical Bromination | 2-(Bromomethyl)-6-methylpyridine | N-Bromosuccinimide (NBS), Initiator | Reflux in a non-polar solvent (e.g., CCl₄) |
Experimental Protocols
Method 1: Electrophilic Aromatic Substitution for this compound
This protocol is adapted from the bromination of similar pyridine derivatives and is expected to favor substitution at the 3-position.
Materials:
-
2,6-Dimethylpyridine
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Bromine (Br₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing fuming sulfuric acid, cool the solution in an ice bath and slowly add 2,6-dimethylpyridine with stirring.
-
Once the addition is complete, slowly add bromine dropwise while maintaining the low temperature.
-
After the addition of bromine, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Synthesis of 4-Bromo-2,6-dimethylpyridine via a Sandmeyer-type Reaction
This multi-step synthesis is a reliable method for obtaining the 4-bromo isomer.[1]
Materials:
-
4-Amino-2,6-dimethylpyridine (4-amino-2,6-lutidine)
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-2,6-dimethylpyridine in hydrobromic acid.
-
Cool the solution to between -15 °C and 3 °C.[1]
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Following the diazotization, add liquid bromine dropwise.
-
After the addition is complete, carefully make the solution alkaline with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-2,6-dimethylpyridine.
Method 3: Free-Radical Bromination for 2-(Bromomethyl)-6-methylpyridine
This method selectively brominates one of the methyl groups.
Materials:
-
2,6-Dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dimethylpyridine in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture, monitoring the reaction by TLC. The reaction is often initiated with a light source.
-
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Spectroscopic Confirmation of Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the possible bromination products.
Predicted ¹H and ¹³C NMR Data for Brominated 2,6-Dimethylpyridine Isomers
| Compound | Predicted ¹H NMR Signals (CDCl₃, δ ppm) | Predicted ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | Two distinct singlets for the two methyl groups (around 2.5 ppm). Two doublets in the aromatic region for the H-4 and H-5 protons. | Signals for two non-equivalent methyl carbons. Signals for six aromatic carbons, with the carbon bearing the bromine showing a characteristic downfield shift. |
| 4-Bromo-2,6-dimethylpyridine | A singlet for the two equivalent methyl groups (around 2.5 ppm). A singlet for the two equivalent aromatic protons (H-3 and H-5).[2] | A single signal for the two equivalent methyl carbons. Three signals for the aromatic carbons (C-2/6, C-3/5, and C-4), with the C-4 signal being significantly downfield. |
| 2-(Bromomethyl)-6-methylpyridine | A singlet for the methyl protons (around 2.5 ppm). A singlet for the bromomethyl protons (around 4.5 ppm). Three distinct signals in the aromatic region. | A signal for the methyl carbon. A signal for the bromomethyl carbon. Six distinct signals for the aromatic carbons. |
Note: Actual chemical shifts may vary depending on the solvent and concentration. The key to identification lies in the number of signals and their multiplicities.
Visualization of Reaction Pathways and Logic
To further clarify the reaction pathways and the logic of spectroscopic analysis, the following diagrams are provided.
Caption: Reaction pathways to different brominated isomers of 2,6-dimethylpyridine.
Caption: Logic for confirming regioselectivity using ¹H NMR spectroscopy.
Conclusion
The regioselectivity of the bromination of 2,6-dimethylpyridine is highly dependent on the reaction conditions. By choosing the appropriate reagents and conditions, researchers can selectively synthesize this compound, 4-bromo-2,6-dimethylpyridine, or 2-(bromomethyl)-6-methylpyridine. The unambiguous confirmation of the resulting isomer is readily achieved through careful analysis of ¹H and ¹³C NMR spectra, paying close attention to the number of signals and their splitting patterns. This guide provides the necessary experimental and spectroscopic framework to achieve and confirm the desired regiochemical outcome in the bromination of this important heterocyclic building block.
References
literature review of synthetic yields for 3-Bromo-2,6-dimethylpyridine
For researchers, scientists, and professionals in drug development, 3-Bromo-2,6-dimethylpyridine serves as a valuable heterocyclic building block. Its synthesis is primarily achieved through the electrophilic bromination of 2,6-dimethylpyridine, also known as 2,6-lutidine.[1] This guide provides a comparative analysis of synthetic methodologies, detailed experimental protocols, and a logical workflow for selecting a suitable synthetic approach.
While various bromination methods exist for pyridine derivatives, detailed, high-yield protocols specifically for the synthesis of this compound are not abundantly available in peer-reviewed literature. However, effective protocols can be adapted from established procedures for structurally similar compounds, such as the bromination of 2-methylpyridine.
Comparison of Synthetic Performance
The most common and direct approach for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dimethylpyridine. A well-documented parallel is the bromination of 2-methylpyridine, which typically employs bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at elevated temperatures.[2][3] The following table compares the key parameters of this established reaction with the anticipated reaction for 2,6-dimethylpyridine.
| Parameter | Synthesis of 3-Bromo-2-methylpyridine | Synthesis of this compound (Anticipated) |
| Starting Material | 2-Methylpyridine (2-Picoline) | 2,6-Dimethylpyridine (2,6-Lutidine) |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Catalyst/Medium | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Temperature | 100 °C | ~100 °C |
| Reported Yield | ~12% | Yield data not widely published |
| Reference | [2] | Inferred from related syntheses |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of this compound, adapted from a standard procedure for the bromination of 2-methylpyridine.[2][3]
Synthesis of this compound from 2,6-Dimethylpyridine
This protocol describes a method for the Lewis acid-catalyzed bromination of 2,6-dimethylpyridine.
-
Step 1: Preparation In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, slowly add 2,6-dimethylpyridine dropwise to a stirred suspension of anhydrous aluminum chloride (AlCl₃). An exothermic reaction will occur.
-
Step 2: Heating and Bromination Stir the resulting mixture continuously while heating to 100 °C in an oil bath.
-
Step 3: Bromine Addition While maintaining the temperature at 100 °C, slowly add liquid bromine (Br₂) dropwise to the reaction mixture over one hour.
-
Step 4: Reaction Completion After the bromine addition is complete, continue stirring the mixture at 100 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Step 5: Quenching and Acidification Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice. Acidify the resulting aqueous mixture by adding concentrated hydrochloric acid (HCl).
-
Step 6: Work-up and Extraction Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities. Carefully basify the aqueous layer with a concentrated sodium hydroxide (NaOH) solution until alkaline. Extract the product from the basic aqueous layer with diethyl ether. Wash the combined ether extracts with saturated brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Step 7: Purification Remove the solvent by concentration under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography to yield pure this compound.
Logical Workflow for Synthesis Selection
The selection of a synthetic method often depends on factors such as available reagents, required scale, and safety considerations. The following diagram illustrates a logical workflow for proceeding with a pyridine bromination reaction.
Caption: Logical workflow for the synthesis of this compound.
References
Navigating Byproduct Formation in the Synthesis of 3-Bromo-2,6-dimethylpyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of pure chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 3-Bromo-2,6-dimethylpyridine, with a focus on the characterization and mitigation of process-related byproducts. By understanding the influence of reaction conditions on product purity, chemists can optimize synthetic strategies to achieve higher yields and cleaner products, a critical consideration in the pharmaceutical industry.
The primary route to this compound involves the direct electrophilic bromination of the starting material, 2,6-dimethylpyridine, also known as 2,6-lutidine. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to the formation of a mixture of brominated isomers. The major byproducts typically include the positional isomer, 4-Bromo-2,6-dimethylpyridine, and various di-brominated species. The distribution of these products is highly dependent on the chosen synthetic methodology.
Comparison of Synthetic Methods
Controlling the formation of byproducts is a key challenge in the synthesis of this compound. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity of the reaction and, consequently, the purity of the final product.
One common method involves the use of bromine in the presence of a strong acid, such as oleum (fuming sulfuric acid). This approach generally favors the formation of the desired 3-bromo isomer. Studies on the bromination of lutidines in fuming sulfuric acid have shown that this method can produce bromo-derivatives with substitution on the pyridine nucleus in excellent yields.[1] However, the harsh reaction conditions can also lead to the formation of di-brominated byproducts.
A patent for a similar process, the bromination of 2,3-dimethylpyridine, highlights the challenge of controlling the reaction, which can result in a mixture of mono- and di-bromo isomers.[2] This underscores the importance of carefully controlling stoichiometry and reaction time to minimize over-bromination.
Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent. NBS is a milder and more selective reagent compared to elemental bromine. The choice of solvent is critical when using NBS, as non-polar solvents in the presence of a radical initiator tend to favor side-chain bromination on the methyl groups, an undesired reaction pathway.[3] Conversely, polar solvents are known to promote the desired electrophilic substitution on the aromatic ring.[3]
Below is a summary of expected product distributions based on the synthetic method. It is important to note that precise, side-by-side quantitative comparisons in the scientific literature are scarce, and these values represent a qualitative summary based on related reactions.
| Synthetic Method | Desired Product (this compound) | Major Byproduct(s) | Key Considerations |
| Bromine in Oleum | High Yield | 4-Bromo-2,6-dimethylpyridine, Di-bromo-2,6-dimethylpyridines | Harsh reaction conditions, potential for over-bromination.[1] |
| N-Bromosuccinimide (NBS) in Polar Solvent | Good to High Yield | 4-Bromo-2,6-dimethylpyridine | Milder conditions, regioselectivity is solvent-dependent.[3] |
| N-Bromosuccinimide (NBS) in Non-Polar Solvent with Radical Initiator | Low to No Yield | 3-(Bromomethyl)-2,6-dimethylpyridine, 3,5-bis(bromomethyl)-2,6-dimethylpyridine | Favors undesired side-chain bromination.[3] |
Experimental Protocols
Accurate characterization of the product mixture is crucial for assessing the success of a synthesis and for process optimization. The following are generalized protocols for the synthesis and analysis of this compound.
Synthesis of this compound via Bromination with Bromine in Oleum
Materials:
-
2,6-dimethylpyridine (2,6-lutidine)
-
Oleum (20% SO₃)
-
Bromine
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Cool a flask containing oleum in an ice bath.
-
Slowly add 2,6-dimethylpyridine to the cooled oleum with stirring.
-
Gradually add bromine to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by GC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by fractional distillation or column chromatography.
Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column for separating aromatic isomers (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-350.
Data Analysis:
-
Identify the peaks corresponding to the starting material, this compound, 4-Bromo-2,6-dimethylpyridine, and any di-brominated byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow.
Caption: Reaction pathways in the bromination of 2,6-dimethylpyridine.
Caption: Workflow for the GC-MS analysis of bromination products.
By carefully selecting the synthetic method and analytical techniques, researchers can effectively control and characterize the byproducts in the synthesis of this compound, leading to a more efficient and reliable production of this important chemical intermediate.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Disposal of 3-Bromo-2,6-dimethylpyridine
For researchers and professionals in scientific and drug development fields, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Bromo-2,6-dimethylpyridine, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is known to cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1] Adherence to safety protocols is crucial to mitigate risks.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₈BrN[1] |
| Molecular Weight | 186.05 g/mol [1] |
| Density | 1.431 g/mL at 25 °C |
| Flash Point | 86.7 °C (188.1 °F) |
| Refractive Index | n20/D 1.552 |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and absorbent materials from spill cleanups, must be classified as hazardous waste.
-
Keep this compound waste segregated from other chemical waste streams to prevent incompatible reactions. It should be stored away from strong oxidizing agents and strong acids.
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tightly sealed cap.
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the appropriate GHS hazard pictograms (corrosive, irritant), and the date of waste accumulation.
3. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be a well-ventilated, cool, and dry location, away from sources of heat, sparks, or open flames.
-
Ensure secondary containment is in place to mitigate any potential leaks.
4. Professional Disposal:
-
The disposal of chemical waste must be handled by licensed professionals. Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including the information from the hazardous waste label.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 3-Bromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-2,6-dimethylpyridine, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following step-by-step guidance is designed to directly address operational questions and establish safe laboratory practices.
Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Density | 1.431 g/mL at 25 °C |
| Flash Point | 86.7 °C (188.1 °F) |
| Refractive Index | n20/D 1.552 |
| Signal Word | Danger |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Required PPE:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact.[4][5] For prolonged contact or handling larger quantities, consider heavier-duty gloves and consult the glove manufacturer's chemical resistance guide.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge is required.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Logic Diagram
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before starting work.
-
Don the required personal protective equipment as outlined above.
-
-
Handling and Use:
-
Conduct all manipulations of this compound inside a chemical fume hood.[4]
-
Avoid direct contact with skin and eyes.
-
Use compatible labware, such as glass or other resistant materials.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
-
Experimental Workflow
The diagram below outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Handling Workflow Diagram
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
This waste stream should be segregated as halogenated organic waste and not mixed with non-halogenated or other incompatible waste streams.[6]
-
-
Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal:
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, prompt and appropriate action is essential.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. wcupa.edu [wcupa.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
